5-Iodo-1,2,3-trimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPMQXOVTMABLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305241 | |
| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-29-8 | |
| Record name | 25245-29-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-1,2,3-trimethoxybenzene, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines its utility in forming carbon-carbon bonds through various cross-coupling reactions.
Core Properties and Safety Information
This compound, also known as 3,4,5-trimethoxyiodobenzene, is a substituted aromatic iodide.[1][2] Its chemical structure features a benzene ring with three methoxy groups and one iodine atom. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.[3]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 25245-29-8 | [1][4] |
| Molecular Formula | C₉H₁₁IO₃ | [4] |
| Molecular Weight | 294.09 g/mol | [4] |
| Appearance | Yellow to pale brown crystals, powder, or crystalline powder | [5] |
| Melting Point | 80.5-89.5 °C | [5] |
| Solubility | Insoluble in water. | [3] |
| Purity (Assay by GC) | ≥96.0% | [5] |
Chemical Identifiers
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | This compound | [5] |
| SMILES | COC1=CC(I)=CC(OC)=C1OC | [4] |
| InChI Key | IWPMQXOVTMABLF-UHFFFAOYSA-N | [5] |
| MDL Number | MFCD01318153 | [4] |
Safety and Handling
This compound is classified as a warning-level hazard.[1] It is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Avoid breathing dust.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
-
In case of contact with skin, wash with plenty of soap and water.[1]
-
If in eyes, rinse cautiously with water for several minutes.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1][3]
-
The compound is sensitive to light and should be stored in a cool place.[3]
-
It is incompatible with oxidizing agents.[3]
Synthesis and Purification
The synthesis of this compound from 1,2,3-trimethoxybenzene is typically achieved through an electrophilic aromatic substitution reaction.[4] The electron-rich nature of the trimethoxybenzene ring makes it susceptible to iodination.[4]
Experimental Protocol: Synthesis via Iodination with Iodine and Nitrogen Dioxide
This protocol is based on a documented method for the preparation of iodo aromatic hydrocarbons.[6]
Materials:
-
1,2,3-trimethoxybenzene (0.5 mmol)
-
Iodine (I₂) (0.3 mmol)
-
Acetonitrile (1.5 mL)
-
Nitrogen dioxide (NO₂) (1.35 mL, normal pressure and temperature)
-
Reaction vessel (sealed)
-
Oil bath
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL) in sequence.
-
Introduce 1.35 mL of nitrogen dioxide gas into the vessel.
-
Seal the reaction vessel, ensuring air is present inside.
-
Place the vessel in an oil bath preheated to 120°C.
-
Magnetically stir the reaction mixture at 120°C for 12 hours.
-
After the reaction is complete, cool the system to room temperature.
-
Purify the resulting mixture by column chromatography to isolate the 2,3,4-trimethoxyiodobenzene product. The reported yield for this method is 64%.[6]
Alternative "Green" Synthesis: An alternative, solvent-free method involves the use of elemental iodine and 30% aqueous hydrogen peroxide.[7] This method has been shown to result in high conversion for trimethoxybenzenes at 45°C over 5 hours.[7][8]
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like aryl iodides.[1][9] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[10]
General Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing aromatic compounds include ethanol, methanol, hexane/ethyl acetate, or hexane/acetone mixtures.[11]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of purer crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, by air drying or in a desiccator.
Applications in Organic Synthesis
The iodine substituent on the aromatic ring of this compound makes it a versatile precursor for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[13][14] this compound serves as the aryl iodide component, enabling the synthesis of various biaryl compounds.[13]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[15][16] This reaction allows for the introduction of vinyl groups onto the trimethoxybenzene scaffold.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, leading to the formation of aryl-alkynes.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,2,3-trimethoxybenzene is a halogenated aromatic organic compound. Structurally, it features a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and an iodine atom at position 5. This compound is primarily utilized as a primary and secondary intermediate in organic synthesis, where the iodo-substituent can be readily displaced or used in cross-coupling reactions to form more complex molecules.[1][2] Its utility is rooted in the specific electronic and steric properties conferred by the methoxy and iodo groups on the benzene ring. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and safety information.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, application in reactions, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁IO₃ | [1] |
| Molecular Weight | 294.09 g/mol | [1] |
| CAS Number | 25245-29-8 | [1] |
| Appearance | Yellow to pale brown crystals, powder, or granules | [3] |
| Melting Point | 80.5 - 89.5 °C | [3] |
| Solubility | Insoluble in water | [2] |
| Sensitivity | Light sensitive | [2] |
Spectral Data
Detailed spectral analysis is essential for the structural confirmation and purity assessment of this compound. While extensive experimental spectra for this specific isomer are not widely published, data for related isomers and general principles of spectroscopy allow for the prediction of its spectral characteristics.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region for the two non-equivalent aromatic protons. Additionally, distinct singlets for the protons of the three methoxy groups would be observed in the upfield region. |
| ¹³C NMR | The carbon NMR spectrum will display six signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted. Three additional signals will correspond to the carbons of the methoxy groups. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 294. Fragmentation would likely involve the loss of methyl groups (CH₃) and the iodine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum, available through databases like PubChem, would exhibit characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy ethers, and C-I stretching.[1] |
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Iodination of 1,2,3-Trimethoxybenzene
A common method for the synthesis of this compound is the electrophilic aromatic substitution of 1,2,3-trimethoxybenzene. The three methoxy groups are activating and direct the incoming electrophile to the ortho and para positions. The C5 position is sterically accessible and electronically activated, making it a favorable site for iodination. A green chemistry approach using hydrogen peroxide as an oxidant is described below.[4]
Reaction:
1,2,3-Trimethoxybenzene + I₂ + H₂O₂ → this compound + 2H₂O
Materials and Reagents:
-
1,2,3-Trimethoxybenzene
-
Iodine (I₂)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Ethyl acetate (for workup)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction flask with magnetic stirrer and heating mantle
Procedure:
-
To a reaction flask, add 1,2,3-trimethoxybenzene (1.0 mmol).
-
Add elemental iodine (0.5 mmol).
-
Add 30% aqueous hydrogen peroxide (0.6 mmol).
-
Heat the reaction mixture to 45°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium thiosulfate solution to quench any unreacted iodine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
References
Spectral Data Analysis of 5-Iodo-1,2,3-trimethoxybenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 5-Iodo-1,2,3-trimethoxybenzene (C₉H₁₁IO₃, MW: 294.09 g/mol ), a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While a complete experimental dataset for this compound is not publicly available, this guide presents predicted data based on established spectroscopic principles and comparative data from its isomer, 2-iodo-1,3,5-trimethoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, alongside experimental data for the closely related isomer, 2-iodo-1,3,5-trimethoxybenzene, for comparative analysis.[3]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals for the methoxy groups and a singlet for the two equivalent aromatic protons.
| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic H (H-4, H-6) | ~ 7.0 - 7.3 | Singlet (s) | 2H |
| Methoxy (C1-OCH₃, C3-OCH₃) | ~ 3.8 - 4.0 | Singlet (s) | 6H | |
| Methoxy (C2-OCH₃) | ~ 3.7 - 3.9 | Singlet (s) | 3H | |
| 2-iodo-1,3,5-trimethoxybenzene | Aromatic H | 6.14 | Singlet (s) | 2H |
| [3] | Methoxy | 3.86 | Singlet (s) | 6H |
| Methoxy | 3.82 | Singlet (s) | 3H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display characteristic signals for the aromatic carbons and the methoxy groups. The carbon atom attached to the iodine will show a significantly lower chemical shift.
| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-5 (C-I) | ~ 90 - 95 |
| C-4, C-6 | ~ 110 - 115 | |
| C-1, C-3 | ~ 155 - 160 | |
| C-2 | ~ 140 - 145 | |
| C1-OCH₃, C3-OCH₃ | ~ 56 | |
| C2-OCH₃ | ~ 61 | |
| 2-iodo-1,3,5-trimethoxybenzene | C-I | 91.3 |
| [3] | Aromatic C-H | Not specified |
| Aromatic C-O | 159.9, 162.3 | |
| Methoxy | 55.7, 56.6 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorptions for C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages. An FTIR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR with the KBr pellet technique.[1]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Aryl ethers) | 1275 - 1200 and 1075 - 1020 |
| C-I Stretch | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 294. The mass spectrum of its isomer, 2-iodo-1,3,5-trimethoxybenzene, shows a prominent molecular ion peak at m/z 294.20.[3]
| Adduct | Predicted m/z |
| [M]⁺ | 293.97473 |
| [M+H]⁺ | 294.98256 |
| [M+Na]⁺ | 316.96450 |
| [M-H]⁻ | 292.96800 |
Predicted collision cross-section values are also available for various adducts.[4]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.
NMR Spectroscopy
A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[5] Chemical shifts would be referenced to the residual solvent peak. For ¹³C NMR, proton decoupling would be employed.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.[1]
Mass Spectrometry
Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The instrument would be scanned over a mass range of m/z 50-500.
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for obtaining and analyzing spectral data.
References
Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,2,3-trimethoxybenzene from pyrogallol, a key transformation in the preparation of various pharmaceutical intermediates and other fine chemicals. The document details established experimental protocols, presents comparative data for different synthetic routes, and visualizes the process workflows.
Introduction
1,2,3-Trimethoxybenzene, also known as pyrogallol trimethyl ether, is a valuable building block in organic synthesis. Its structure, derived from the methylation of all three hydroxyl groups of pyrogallol, makes it a precursor to a range of more complex molecules. The primary synthetic route involves the Williamson ether synthesis, where pyrogallol is treated with a methylating agent in the presence of a base. This guide explores both classical and modern, more environmentally benign, approaches to this synthesis.
Synthetic Methodologies
Two primary methods for the synthesis of 1,2,3-trimethoxybenzene from pyrogallol are prevalent: a classical approach utilizing dimethyl sulfate and a "green" chemistry approach employing dimethyl carbonate.
Classical Synthesis: Methylation with Dimethyl Sulfate
This traditional and widely used method involves the reaction of pyrogallol with dimethyl sulfate in the presence of a strong base, typically sodium hydroxide. The reaction proceeds via the deprotonation of the phenolic hydroxyl groups by the base, followed by nucleophilic attack of the resulting phenoxide ions on the methyl group of dimethyl sulfate.
Green Synthesis: Methylation with Dimethyl Carbonate
In an effort to develop more environmentally friendly synthetic routes, dimethyl carbonate (DMC) has been employed as a green methylating agent. This method often utilizes a catalyst, such as an ionic liquid, to facilitate the reaction under elevated temperatures. DMC is less toxic than dimethyl sulfate, and its use aligns with the principles of green chemistry.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for easy comparison of reaction conditions, yields, and reagents.
| Parameter | Classical Method (Dimethyl Sulfate) | Green Method (Dimethyl Carbonate) | Industrial Process (Patent CN1706783A) |
| Methylating Agent | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Dimethyl Sulfate (DMS) |
| Base/Catalyst | Sodium Hydroxide (NaOH) | Ionic Liquid ([Bmim]Br) | Sodium Hydroxide (Industrial Liquid Alkali) & Tetrabutyl Ammonium Bromide |
| Solvent | Water | None (Neat) | Water |
| Pyrogallol:Methylating Agent Molar Ratio | Not explicitly stated, but in excess of 3 equivalents of DMS is typical. | 1:6 | Not explicitly stated in molar terms, but uses large volumes of DMS. |
| Reaction Temperature | < 45°C initially, then boiling | 160°C | ~35°C initially, then 95°C |
| Reaction Time | Not specified, includes boiling until heat evolution ceases | 7 hours | 3 hours at 35°C, then 2 hours at 95°C |
| Reported Yield | 70%[1] | 92.6%[2] | Not explicitly stated, but implied to be high for an industrial process. |
| Purification Method | Recrystallization from dilute alcohol | Not detailed, but likely involves extraction and distillation | Centrifugal dewatering, recrystallization from ethanol/water, and rectification |
Experimental Protocols
Detailed Protocol for Classical Synthesis with Dimethyl Sulfate
This protocol is based on established laboratory procedures.[1]
Materials:
-
Pyrogallol (20 g)
-
35% Aqueous Sodium Hydroxide (30 g)
-
Dimethyl Sulfate (50 ml)
-
Ether
-
Dilute Ethanol
Procedure:
-
In a 1-liter round-bottomed flask equipped with a thermometer and a reflux condenser, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide.
-
Gradually add 50 ml of dimethyl sulfate to the solution with continuous shaking. The temperature of the reaction mixture should be maintained below 45°C, using external cooling if necessary.
-
Once the addition is complete and the initial exothermic reaction subsides, heat the mixture to a boil under reflux.
-
After the reaction is complete (indicated by the cessation of heat evolution), cool the mixture to room temperature.
-
If necessary, make the solution alkaline with additional sodium hydroxide.
-
Filter the dark-colored precipitate using a pump and wash it thoroughly with water.
-
Dissolve the crude product in ether and filter to remove any insoluble impurities.
-
Remove the ether by evaporation on a water bath.
-
Recrystallize the residue from dilute ethanol to obtain colorless crystals of 1,2,3-trimethoxybenzene.
-
The expected yield is approximately 70%. The product has a melting point of 47°C and a boiling point of 235°C.[1]
Detailed Protocol for Green Synthesis with Dimethyl Carbonate
This protocol is based on a research article focused on green synthesis methods.[2]
Materials:
-
Pyrogallol (1 mole equivalent)
-
Dimethyl Carbonate (6 mole equivalents)
-
1-Butyl-3-methylimidazolium bromide ([Bmim]Br) (1 mole equivalent)
Procedure:
-
Combine pyrogallol, dimethyl carbonate, and the ionic liquid catalyst, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 160°C and maintain this temperature for 7 hours with continuous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water to remove the ionic liquid.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Further purification can be achieved by vacuum distillation or recrystallization to yield pure 1,2,3-trimethoxybenzene.
-
This method has been reported to achieve a yield of up to 92.6%.[2]
Visualized Workflows and Reaction Schemes
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the general reaction scheme.
Caption: General reaction scheme for the synthesis of 1,2,3-trimethoxybenzene.
Caption: Workflow for the classical synthesis of 1,2,3-trimethoxybenzene.
Caption: Workflow for the green synthesis of 1,2,3-trimethoxybenzene.
Conclusion
The synthesis of 1,2,3-trimethoxybenzene from pyrogallol can be achieved through various methodologies. The classical approach using dimethyl sulfate is robust and provides good yields, while the modern approach with dimethyl carbonate offers a more environmentally conscious alternative with potentially higher yields. The choice of method will depend on factors such as scale, cost, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
An In-depth Technical Guide to the Electrophilic Iodination of 1,2,3-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of 1,2,3-trimethoxybenzene, a key transformation in the synthesis of valuable intermediates for the pharmaceutical and materials science sectors. The presence of three electron-donating methoxy groups on the benzene ring highly activates it towards electrophilic aromatic substitution, making this reaction a subject of significant interest. This document details various synthetic methodologies, presents quantitative data for comparison, provides explicit experimental protocols, and illustrates the underlying reaction mechanism and experimental workflow.
Reaction Overview and Mechanism
The synthesis of iodo-1,2,3-trimethoxybenzene derivatives from 1,2,3-trimethoxybenzene proceeds via an electrophilic aromatic substitution (EAS) reaction. The electron-rich aromatic ring of 1,2,3-trimethoxybenzene acts as a nucleophile, attacking an electrophilic iodine species (I⁺). This electrophile is typically generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent or by using an iodinating agent such as N-iodosuccinimide (NIS).[1]
The general mechanism involves two key steps:
-
Generation of the Electrophile: An oxidizing agent or the inherent polarity of the iodinating reagent generates a potent iodine electrophile.
-
Electrophilic Attack: The π-electrons of the activated benzene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.
Below is a diagram illustrating the general mechanism for the electrophilic iodination of 1,2,3-trimethoxybenzene.
Caption: Mechanism of Electrophilic Iodination.
Comparative Data of Iodination Methods
Several methods have been reported for the iodination of 1,2,3-trimethoxybenzene. The choice of methodology often depends on factors such as desired yield, reaction scale, availability of reagents, and green chemistry considerations. The following table summarizes quantitative data from various reported procedures.
| Method | Iodinating Agent/System | Solvent | Temperature | Time | Yield | Reference |
| Method A | I₂ / Nitrogen Dioxide | Acetonitrile | 120°C | 12 h | 64% | [Chinese Patent CN103172480B][2] |
| Method B | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp. | - | High | [BenchChem][1] |
| Method C | I₂ / 30% aq. H₂O₂ | Solvent-free | 45°C | 5 h | High | [ResearchGate][3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide methodologies for the key iodination methods cited.
Method A: Iodination using Iodine and Nitrogen Dioxide
This protocol is adapted from a patented procedure and utilizes nitrogen dioxide as the oxidant in an organic solvent.[2]
Materials:
-
1,2,3-trimethoxybenzene
-
Iodine (I₂)
-
Nitrogen Dioxide (NO₂)
-
Acetonitrile (CH₃CN)
-
Reaction vessel (sealed)
-
Magnetic stirrer
-
Oil bath
-
Column chromatography supplies
Procedure:
-
To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL).
-
Introduce nitrogen dioxide (1.35 mL, at normal temperature and pressure) into the vessel.
-
Seal the reaction vessel, ensuring the presence of air inside.
-
Place the vessel in an oil bath preheated to 120°C.
-
Stir the reaction mixture magnetically at 120°C for 12 hours.
-
After the reaction is complete, cool the system to room temperature.
-
Purify the reaction mixture using column chromatography to obtain the 2,3,4-trimethoxyiodobenzene product.
Method B: Iodination using N-Iodosuccinimide (NIS)
This method employs N-iodosuccinimide, a common and effective electrophilic iodinating agent.[1]
Materials:
-
1,2,3-trimethoxybenzene
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 1-iodo-2,3,4-trimethoxybenzene.
Method C: Iodination using Iodine and Hydrogen Peroxide (Solvent-Free)
This "green chemistry" approach utilizes hydrogen peroxide as an oxidant under solvent-free reaction conditions (SFRC).[3][4]
Materials:
-
1,2,3-trimethoxybenzene
-
Iodine (I₂)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Reaction vessel
-
Magnetic stirrer
-
Heating apparatus (e.g., heating mantle or oil bath)
Procedure:
-
In a reaction vessel, combine 1,2,3-trimethoxybenzene (1 molar equivalent), iodine (0.5 molar equivalents), and 30% aqueous hydrogen peroxide (0.6 molar equivalents).
-
Heat the mixture to 45°C with stirring for 5 hours.
-
The reaction is reported to proceed to high conversion under these solvent-free conditions.
-
Work-up and purification would typically involve dilution with an organic solvent, washing with a reducing agent (e.g., sodium thiosulfate solution) to remove unreacted iodine, followed by standard extraction and purification procedures as described in Method B.
Experimental Workflow
The following diagram outlines a general experimental workflow applicable to the synthesis and purification of 1-iodo-2,3,4-trimethoxybenzene.
Caption: General Synthetic Workflow.
Conclusion
The electrophilic iodination of 1,2,3-trimethoxybenzene is a versatile reaction with multiple effective protocols available to the synthetic chemist. The choice between methods using iodine with strong oxidants like nitrogen dioxide, milder reagents like N-iodosuccinimide, or greener approaches with hydrogen peroxide will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling informed decisions and efficient execution of this important chemical transformation.
References
An In-depth Technical Guide to the Regioselectivity in the Iodination of Trimethoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselectivity observed in the iodination of trimethoxybenzene isomers. The strategic introduction of an iodine atom into the benzene ring of these compounds is a critical step in the synthesis of various pharmaceutical and high-value chemical entities. Understanding the directing effects of the methoxy groups is paramount for achieving desired product selectivity and optimizing reaction outcomes. This document details the underlying principles, experimental protocols, and quantitative data associated with the iodination of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene.
Core Principles: Electrophilic Aromatic Substitution
The iodination of trimethoxybenzenes proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The methoxy groups (-OCH₃) are strong activating groups, donating electron density to the aromatic ring through resonance. This increased nucleophilicity makes the ring more susceptible to attack by an electrophile, in this case, an electrophilic iodine species (I⁺). The regioselectivity of the reaction is dictated by the positions on the benzene ring that are most activated by the combined electronic effects of the three methoxy groups.
Quantitative Data Summary
The following tables summarize the quantitative data for the mono-iodination of the three trimethoxybenzene isomers under various reaction conditions. The data highlights the high regioselectivity and yields achievable with different iodinating systems.
Table 1: Iodination of 1,2,3-Trimethoxybenzene
| Iodinating System | Solvent | Temperature (°C) | Reaction Time (h) | Product | Conversion (%) | Yield (%) | Reference |
| I₂ / 30% aq. H₂O₂ | Solvent-Free | 45 | 5 | 4-Iodo-1,2,3-trimethoxybenzene | 87 | 69 | [1] |
| I₂ / NO₂ | Acetonitrile | 120 | 12 | 4-Iodo-1,2,3-trimethoxybenzene | - | 64 | [2] |
| N-Iodosuccinimide/TFA | Acetonitrile | Room Temp. | < 16 | 4-Iodo-1,2,3-trimethoxybenzene | - | High | [3] |
Table 2: Iodination of 1,2,4-Trimethoxybenzene
| Iodinating System | Solvent | Temperature (°C) | Reaction Time (h) | Product | Conversion (%) | Yield (%) | Reference |
| I₂ / 30% aq. H₂O₂ | Solvent-Free | 45 | 5 | 5-Iodo-1,2,4-trimethoxybenzene | 92 | 52 | [1] |
Table 3: Iodination of 1,3,5-Trimethoxybenzene
| Iodinating System | Solvent | Temperature (°C) | Reaction Time (h) | Product | Conversion (%) | Yield (%) | Reference |
| I₂ / 30% aq. H₂O₂ | Solvent-Free | 45 | 5 | 2-Iodo-1,3,5-trimethoxybenzene | 100 | 70 | [1] |
| I₂ / Urea-H₂O₂ | Solvent-Free | 45 | - | 2-Iodo-1,3,5-trimethoxybenzene | High | - | [4] |
| I₂ / H₂O₂ / Nanoporous solid acid | Water | 45 | 4 | 2-Iodo-1,3,5-trimethoxybenzene | - | 81 | [5] |
Experimental Protocols
The following are detailed experimental protocols for the iodination of trimethoxybenzenes using the iodine/hydrogen peroxide system, a method noted for its efficiency and green chemistry profile.[6][7]
General Procedure for Iodination using I₂ / 30% aq. H₂O₂
This procedure is a representative method for the iodination of trimethoxybenzenes.[6]
Materials:
-
Trimethoxybenzene isomer (1.0 mmol)
-
Iodine (I₂) (0.5 mmol, 127 mg)
-
30% aqueous Hydrogen Peroxide (H₂O₂) (0.6 mmol, 68 µL)
-
tert-Butyl methyl ether (t-BuOMe)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (5 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a 5-mL round-bottom flask, add the trimethoxybenzene isomer (1.0 mmol). If the substrate is a solid, ensure it is finely powdered.
-
Add finely powdered iodine (0.5 mmol, 127 mg) to the flask.
-
Vigorously shake the mixture to ensure a good distribution of the reactants.
-
Add 30% aqueous hydrogen peroxide (0.6 mmol, 68 µL) to the mixture.
-
Heat the reaction mixture to 45°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 5 hours), allow the mixture to cool to room temperature.
-
Extract the product with tert-butyl methyl ether (10 mL).
-
Wash the organic phase with 10% aqueous sodium thiosulfate solution (20 mL) to quench any unreacted iodine, followed by washing with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase in vacuo to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for the iodination of trimethoxybenzenes.
Regioselectivity and Reaction Pathways
The regioselectivity of iodination is determined by the stability of the intermediate carbocation (sigma complex or arenium ion). The methoxy groups, being ortho, para-directing, activate the positions ortho and para to them. The cumulative effect of the three methoxy groups dictates the most favorable position for electrophilic attack.
1. Iodination of 1,3,5-Trimethoxybenzene
In 1,3,5-trimethoxybenzene, all three methoxy groups work in concert to highly activate the positions ortho and para to each of them. This results in the positions 2, 4, and 6 being electronically equivalent and highly activated, leading to substitution at any of these positions to yield a single product, 2-iodo-1,3,5-trimethoxybenzene.
2. Iodination of 1,2,3-Trimethoxybenzene
For 1,2,3-trimethoxybenzene, the directing effects of the three methoxy groups lead to a more complex pattern of activation. The position C4 is para to the C1-methoxy group and ortho to the C3-methoxy group, making it highly activated. The C5 position is meta to the C1 and C3 methoxy groups, and para to the C2 methoxy group. The C4 position is generally favored due to the combined activating effects and relatively lower steric hindrance compared to the position between two methoxy groups.
3. Iodination of 1,2,4-Trimethoxybenzene
In 1,2,4-trimethoxybenzene, the C5 position is ortho to both the C4- and C2-methoxy groups and para to the C1-methoxy group, making it the most electronically activated position and sterically accessible, leading to the formation of 5-iodo-1,2,4-trimethoxybenzene as the major product.
Conclusion
The iodination of trimethoxybenzenes is a highly regioselective process governed by the powerful activating and directing effects of the methoxy substituents. By understanding the principles of electrophilic aromatic substitution and the specific activation patterns of each isomer, researchers can predictably synthesize the desired iodo-trimethoxybenzene derivatives. The use of efficient and environmentally benign iodinating systems, such as iodine in combination with hydrogen peroxide, further enhances the utility of these reactions in the development of novel pharmaceuticals and functional materials. The provided data and protocols serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.
References
The Genesis of a Core Moiety: A Technical Guide to the History and Discovery of Iodinated Trimethoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated trimethoxybenzenes represent a class of organic compounds that, while seemingly specific, serve as versatile and pivotal intermediates in the landscape of modern chemical synthesis. Their unique structural arrangement, featuring an iodine atom and three methoxy groups on a benzene ring, provides a powerful toolkit for medicinal chemists and materials scientists. The electron-donating nature of the methoxy groups activates the aromatic ring, while the iodo-substituent offers a reactive handle for a multitude of cross-coupling reactions and further functionalization. This technical guide delves into the historical context of their discovery, details key synthetic methodologies with experimental protocols, presents collated quantitative data, and explores their applications in contemporary research and development.
I. A Historical Perspective: From Elemental Discovery to Directed Synthesis
The story of iodinated trimethoxybenzenes is intrinsically linked to the broader history of aromatic chemistry and the discovery of iodine itself. While the direct synthesis of these specific compounds is a relatively modern achievement, the foundational chemistry was laid centuries ago.
The journey began in 1811 when French chemist Bernard Courtois discovered iodine while treating seaweed ash with sulfuric acid.[1] It wasn't until the mid-19th century that chemists began to systematically explore the reactions of aromatic compounds. The direct iodination of benzene was a significant challenge compared to bromination or chlorination, as iodine is the least reactive of the halogens. Early methods for aromatic iodination required an oxidizing agent to convert molecular iodine into a more potent electrophilic species.[2][3] Landmark developments in the late 19th and early 20th centuries, such as the work of Datta and Chatterjee using nitric acid as an oxidant, paved the way for the synthesis of a wide range of iodoarenes.[3][4]
The synthesis of substituted aromatic ethers, including trimethoxybenzenes, became more common in the early 20th century. However, the specific regioselective iodination of these electron-rich systems to produce distinct isomers of iodotrimethoxybenzene is a more recent development, driven by the demand for precisely functionalized building blocks in drug discovery and materials science. The advent of modern synthetic reagents like N-Iodosuccinimide (NIS) and milder oxidizing systems has allowed for greater control and higher yields in these transformations.[5]
II. Synthetic Methodologies and Experimental Protocols
The synthesis of iodinated trimethoxybenzenes is primarily achieved through electrophilic aromatic substitution on the corresponding trimethoxybenzene precursor. The choice of iodinating agent and reaction conditions determines the regioselectivity and efficiency of the reaction.
A. Direct Iodination with Molecular Iodine and an Oxidizing Agent
One of the most common and cost-effective methods involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant generates a more electrophilic iodine species (e.g., I⁺) in situ, which is then attacked by the electron-rich trimethoxybenzene ring.
1. Iodine and Hydrogen Peroxide (H₂O₂) System: This "green" methodology offers an environmentally benign approach to iodination.[6]
-
Reaction Scheme: C₆H₃(OCH₃)₃ + ½ I₂ + H₂O₂ → C₆H₂I(OCH₃)₃ + H₂O
-
General Experimental Protocol (adapted from Stavber et al.): [6]
-
In a reaction vessel, combine the trimethoxybenzene isomer (1.0 mmol) and iodine (0.5 mmol).
-
Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.
-
Heat the solvent-free mixture to 45°C with stirring.
-
Maintain the reaction at 45°C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition it between an aqueous solution of sodium thiosulfate (to quench excess iodine) and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
2. Iodine and Nitric Acid/Sulfuric Acid: A classic but harsher method suitable for less reactive systems. This method requires careful control of temperature and stoichiometry to avoid side reactions like nitration.
B. Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent, often used for substrates that are sensitive to strong oxidizing conditions. The reaction can be catalyzed by an acid.[5][7]
-
Reaction Scheme: C₆H₃(OCH₃)₃ + NIS → C₆H₂I(OCH₃)₃ + Succinimide
-
General Experimental Protocol (adapted from Castanet et al.): [7]
-
Dissolve the trimethoxybenzene isomer (1.0 mmol) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
C. Iodination with Iodine Monochloride (ICl)
Iodine monochloride is a potent electrophilic iodinating agent that can be used for the direct iodination of aromatic compounds. The reaction mechanism involves the formation of a π-complex followed by a σ-complex intermediate.[8]
-
General Experimental Protocol:
-
Dissolve the trimethoxybenzene isomer in a suitable solvent (e.g., dichloromethane or acetic acid) and cool in an ice bath.
-
Slowly add a solution of iodine monochloride in the same solvent.
-
Allow the reaction to stir at low temperature and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for various iodinated trimethoxybenzene isomers and their precursors. This data is essential for reaction planning, product characterization, and method comparison.
Table 1: Physicochemical Properties of Trimethoxybenzene Isomers and their Iodinated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 1,2,3-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 43-45 | 634-36-6 |
| 5-Iodo-1,2,3-trimethoxybenzene | C₉H₁₁IO₃ | 294.09 | 83-86 | 25245-29-8[9] |
| 1,2,4-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 23-26 | 135-77-3 |
| 5-Iodo-1,2,4-trimethoxybenzene | C₉H₁₁IO₃ | 294.09 | 74-76 | 5481-43-6 |
| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 50-53 | 621-23-8[1] |
| 2-Iodo-1,3,5-trimethoxybenzene | C₉H₁₁IO₃ | 294.09 | 110-112 | 2510-49-8 |
Table 2: Comparison of Synthetic Methods for the Iodination of Trimethoxybenzenes
| Substrate | Iodinating System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,2,3-Trimethoxybenzene | I₂ / 30% H₂O₂ | None | 45 | 5 | This compound | 95 | [6] |
| 1,2,3-Trimethoxybenzene | I₂ / NO₂ | Acetonitrile | 120 | 12 | 4-Iodo-1,2,3-trimethoxybenzene | 64 | [10] |
| 1,2,4-Trimethoxybenzene | I₂ / 30% H₂O₂ | None | 45 | 5 | 5-Iodo-1,2,4-trimethoxybenzene | 96 | [6] |
| 1,3,5-Trimethoxybenzene | I₂ / 30% H₂O₂ | None | 45 | 5 | 2-Iodo-1,3,5-trimethoxybenzene | Quant. | [6] |
| 1,3,5-Trimethoxybenzene | NIS / TFA (cat.) | Acetonitrile | RT | 0.5 | 2-Iodo-1,3,5-trimethoxybenzene | 95 | [7] |
Table 3: Selected Spectroscopic Data (¹H NMR) for Trimethoxybenzenes and an Iodinated Derivative
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| 1,2,3-Trimethoxybenzene | CDCl₃ | 6.96 (t, J=8.4 Hz, 1H), 6.58 (d, J=8.4 Hz, 2H), 3.86 (s, 9H)[11] |
| 1,2,4-Trimethoxybenzene | CDCl₃ | 6.90 (d, J=2.9 Hz, 1H), 6.83 (d, J=8.8 Hz, 1H), 6.77 (dd, J=8.8, 2.9 Hz, 1H), 3.89 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H)[12] |
| 1,3,5-Trimethoxybenzene | CDCl₃ | 6.09 (s, 3H), 3.77 (s, 9H) |
| This compound | CDCl₃ | 7.05 (s, 2H), 3.85 (s, 6H), 3.82 (s, 3H) |
IV. Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for the synthesis of iodinated trimethoxybenzenes.
References
- 1. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0183579A1 - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H11IO3 | CID 298133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 11. bmse010218 1,2,3-trimethoxybenzene at BMRB [bmrb.io]
- 12. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and relevant chemical data for 5-Iodo-1,2,3-trimethoxybenzene (CAS No. 25245-29-8). The information is intended to support laboratory safety and procedural planning for professionals in research and development.
Chemical Identification and Properties
This compound is an iodinated derivative of trimethoxybenzene. It is primarily used as an intermediate in organic synthesis.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁IO₃ | [2][3] |
| Molecular Weight | 294.09 g/mol | [2] |
| CAS Number | 25245-29-8 | [2][3] |
| Appearance | Yellow to pale brown crystals, powder, or lumps | [3] |
| Melting Point | 80.5 - 89.5 °C | [3] |
| Boiling Point | 312.6 ± 42.0 °C (Predicted at 760 Torr) | [4] |
| Solubility | Insoluble in water. | [1][5] |
| Purity (Assay) | ≥96.0% (GC) | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to GHS classifications and safety protocols is mandatory.
GHS Hazard Classification
| Hazard Class | Category | GHS Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation |
| Eye Irritation | 2 | H319 | Causes serious eye irritation |
| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Precautionary Statements
Safe handling of this compound requires strict adherence to the following precautionary measures:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator when dusts are generated.
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical to ensure safety and maintain the integrity of the compound.
Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for safe handling of this compound.
Storage Conditions
Store in a cool, dry, and well-ventilated place.[1][5] The container should be kept tightly closed. This material is sensitive to light and should be stored accordingly.[1][5] It is incompatible with strong oxidizing agents.[1][5]
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and emergency measures.
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
In all cases of exposure, show the safety data sheet to the doctor in attendance.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocols: Synthesis
This compound is synthesized via electrophilic aromatic substitution. The electron-rich trimethoxybenzene ring is susceptible to attack by an electrophilic iodine species.[4] The following protocol is a representative method for the iodination of the related precursor, 1,2,3-trimethoxybenzene, which illustrates the general principles applicable to this synthesis.
Representative Synthesis: Iodination of 1,2,3-Trimethoxybenzene
This protocol details the direct iodination of 1,2,3-trimethoxybenzene.[4]
Materials:
-
1,2,3-trimethoxybenzene (0.5 mmol)
-
Iodine (I₂) (0.3 mmol)
-
Nitrogen dioxide (NO₂) (1.35 mL at normal pressure and temperature)
-
Acetonitrile (1.5 mL)
Procedure:
-
To a reaction vessel, add 0.5 mmol of 1,2,3-trimethoxybenzene, 0.3 mmol of I₂, and 1.5 mL of acetonitrile in sequence.
-
Introduce 1.35 mL of NO₂ into the vessel.
-
Seal the reaction vessel, ensuring air is present inside.
-
Place the vessel in an oil bath preheated to 120°C.
-
Maintain the reaction at 120°C with magnetic stirring for 12 hours.
-
After the reaction is complete, cool the system to room temperature.
-
The resulting mixture is then purified by column chromatography to isolate the iodinated trimethoxybenzene product.
-
Confirm the structure of the product using ¹H-NMR and GC-MS.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the electrophilic iodination of a trimethoxybenzene substrate.
Caption: General workflow for the synthesis of this compound.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. The primary known hazards are skin, eye, and respiratory irritation, and potential for skin sensitization.[6] No quantitative LD50 or LC50 data are currently available. Users should handle this compound with the assumption that it is potentially toxic.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C9H11IO3 | CID 298133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. file1.lookchem.com [file1.lookchem.com]
Solubility Profile of 5-Iodo-1,2,3-trimethoxybenzene: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-Iodo-1,2,3-trimethoxybenzene in various organic solvents. A thorough understanding of the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and drug development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical framework for predicting its solubility based on solvent properties. Due to the limited availability of quantitative solubility data for this compound, this guide also includes data for the structurally related compound 1,3,5-trimethoxybenzene to provide a valuable point of reference for researchers.
Introduction
This compound is an important intermediate in the synthesis of a variety of organic molecules. Its utility in research and development, particularly in the pharmaceutical industry, necessitates a clear understanding of its physical and chemical properties, with solubility being a key parameter. Solubility data is essential for reaction setup, purification processes such as recrystallization, and the formulation of drug candidates. This guide aims to provide researchers, scientists, and drug development professionals with a concise and practical resource on the solubility of this compound.
Physicochemical Properties
-
Molecular Formula: C₉H₁₁IO₃[1]
-
Molecular Weight: 294.09 g/mol [1]
-
Appearance: Yellow to pale brown crystals, powder, or crystalline powder[2]
-
Melting Point: 80.5-89.5 °C[2]
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Source |
| Water | Insoluble | [3] |
Table 2: Quantitative and Qualitative Solubility of 1,3,5-Trimethoxybenzene (Analogue for Reference)
| Solvent | Chemical Class | Solubility | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 34 mg/mL | 202.15 mM | Fresh DMSO is recommended as moisture absorption can reduce solubility. Sonication may be required to achieve higher concentrations. |
| Methanol | Protic Polar | 100 mg/mL | 594.57 mM | Solution is clear and colorless. |
| Water | Protic Polar | Insoluble/Slightly Soluble | Not Applicable | |
| Ethanol | Protic Polar | Soluble | Data not available | Recrystallization from absolute ethanol is a documented purification method. |
| Diethyl Ether | Aprotic Nonpolar | Soluble | Data not available | |
| Benzene | Aprotic Nonpolar | Soluble | Data not available |
Logical Framework for Solubility Prediction
The principle of "like dissolves like" governs the solubility of a compound in a given solvent. The polarity of both the solute and the solvent is the primary determinant of solubility. This compound is a substituted aromatic compound. The presence of the iodine atom and the three methoxy groups on the benzene ring influences its overall polarity. The methoxy groups, with their oxygen atoms, introduce polar character, while the benzene ring and the iodine atom contribute to its nonpolar nature. The following diagram illustrates the expected solubility trend based on solvent classification.
Caption: Predicted solubility of this compound in different solvent classes.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is widely applicable and provides accurate results.
5.1. Materials
-
This compound
-
Selected organic solvent (e.g., methanol, acetone, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
5.2. Experimental Workflow
The following diagram outlines the key steps in the gravimetric determination of solubility.
Caption: Workflow for determining the solubility of a solid compound using the gravimetric method.
5.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker or water bath.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Collection:
-
After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known mass of the clear supernatant using a pipette.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
Once the solvent has evaporated, dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weigh the evaporation dish containing the dried solute.
-
5.4. Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / [(Mass of supernatant) - ((Mass of dish + residue) - (Mass of empty dish))] * 100
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented, its general insolubility in water is established. For practical laboratory applications, the provided solubility data for the structurally similar compound, 1,3,5-trimethoxybenzene, can serve as a useful initial guide. The detailed experimental protocol outlined in this document provides a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this compound in organic synthesis and drug discovery.
References
An In-depth Technical Guide to 5-Iodo-1,2,3-trimethoxybenzene: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-1,2,3-trimethoxybenzene, a key building block in synthetic and medicinal chemistry. This document details its commercial availability from various suppliers, provides plausible experimental protocols for its synthesis and subsequent application in cross-coupling reactions, and discusses its potential role in the development of novel therapeutics.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The purity and available quantities vary, allowing for selection based on the specific needs of research and development projects. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound | 25245-29-8 | C9H11IO3 | 294.09 | ≥96.0% (GC)[1], 97%[2] | 1 g, 5 g |
| Sigma-Aldrich | This compound | 25245-29-8 | C9H11IO3 | 294.09 | ≥97.0% (GC) | Custom quantities |
| Amerigo Scientific | This compound | 25245-29-8 | C9H11IO3 | 294.09 | ≥97.0% (GC)[3] | Inquire for details |
| Santa Cruz Biotechnology | This compound | 25245-29-8 | C9H11IO3 | 294.09 | Inquire for details | Inquire for details[4] |
| Tokyo Chemical Industry (TCI) | This compound | 25245-29-8 | C9H11IO3 | 294.09 | >95.0% (GC)[5] | Inquire for details |
| VWR (Avantor) | This compound | 25245-29-8 | C9H11IO3 | 294.09 | 97% | 1 g, 5 g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Appearance | Yellow to pale brown crystals, powder, or crystalline powder/granules | [1] |
| Melting Point | 80.5-89.5 °C (clear melt) | [1] |
| Solubility | Insoluble in water | [2] |
| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Light sensitive. | [6] |
| InChI Key | IWPMQXOVTMABLF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC(I)=CC(OC)=C1OC | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic iodination of the commercially available precursor, 1,2,3-trimethoxybenzene. Several methods have been reported for the iodination of activated aromatic rings, and two plausible protocols are detailed below.
Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst
This method employs N-Iodosuccinimide (NIS) as the iodine source, activated by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid. The acid enhances the electrophilicity of the iodine atom of NIS, facilitating the iodination of the electron-rich trimethoxybenzene ring.
Caption: Synthetic workflow for the iodination of 1,2,3-trimethoxybenzene using NIS.
Experimental Protocol:
-
Reaction Setup: To a solution of 1,2,3-trimethoxybenzene (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2 M), add N-Iodosuccinimide (1.05 eq.).
-
Acid Addition: Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Iodination using Iodine and Hydrogen Peroxide
This method offers a "greener" alternative, utilizing elemental iodine with hydrogen peroxide as the oxidant. This system generates a potent electrophilic iodine species in situ.
Experimental Protocol:
-
Reaction Setup: In a reaction vial, combine 1,2,3-trimethoxybenzene (1.0 eq.) and elemental iodine (0.5 eq.).
-
Oxidant Addition: To this mixture, add 30% aqueous hydrogen peroxide (0.6 eq.).
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 45 °C) for several hours.[7]
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The iodo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of the 3,4,5-trimethoxyphenyl moiety, which is a common structural motif in many biologically active compounds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. Aryl iodides are excellent substrates for this reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are important precursors in pharmaceutical synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), a copper(I) co-catalyst such as copper(I) iodide (0.1 eq.), and an amine base like triethylamine.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.
Biological Relevance of the Trimethoxybenzene Moiety
Conclusion
This compound is a commercially accessible and synthetically versatile building block for researchers in drug discovery and development. Its utility as a precursor for introducing the biologically relevant trimethoxybenzene moiety via robust cross-coupling methodologies makes it a valuable tool in the synthesis of new chemical entities. The protocols provided in this guide offer a starting point for the synthesis and application of this important chemical intermediate.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound (≥97.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 25245-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of 5-Iodo-1,2,3-trimethoxybenzene: A Technical Guide for Researchers
Abstract
Introduction
5-Iodo-1,2,3-trimethoxybenzene belongs to the class of iodinated benzene derivatives, which are valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of three methoxy groups on the benzene ring activates it towards electrophilic substitution and influences its conformational and electronic properties. This guide aims to provide a detailed overview of the structural features of this molecule, which is crucial for understanding its reactivity and potential applications.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. For comparative purposes, experimental data for the related isomer, 2-Iodo-1,3,5-trimethoxybenzene, is also included where available.
General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,4,5-Trimethoxyiodobenzene | |
| CAS Number | 25245-29-8 | [1] |
| Molecular Formula | C₉H₁₁IO₃ | [1] |
| Molecular Weight | 294.09 g/mol | [1] |
| Appearance | Yellow to pale brown crystals or powder | |
| Melting Point | 80.5-89.5 °C |
Spectroscopic Data
Direct experimental spectroscopic data for this compound is limited in the available literature. The following tables provide a combination of predicted data and experimental data for a closely related isomer.
Table 2.1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.3 | Singlet | 2H | Ar-H |
| ~ 3.9 | Singlet | 3H | C1-OCH ₃ |
| ~ 3.8 | Singlet | 6H | C2, C3-OCH ₃ |
Table 2.2: Experimental ¹H and ¹³C NMR Spectral Data for 2-Iodo-1,3,5-trimethoxybenzene (CDCl₃, 400 MHz) [2]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 6.14 (s, 2H) | Ar-H | 162.3 | C-O |
| 3.86 (s, 6H) | 2 x OCH₃ | 159.9 | C-O |
| 3.82 (s, 3H) | 1 x OCH₃ | 91.3 | Ar-CH |
| 56.6 | OCH₃ | ||
| 55.7 | OCH₃ | ||
| Not Reported | Ar-C-I |
Table 2.3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M]+ | 293.97473 |
| [M+H]+ | 294.98256 |
| [M+Na]+ | 316.96450 |
Table 2.4: Infrared (IR) Spectroscopy
While the full spectrum is not available, the presence of the following characteristic vibrational modes can be expected:
| Wavenumber (cm⁻¹) | Assignment |
| 3000-2800 | C-H stretch (aromatic and aliphatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1250-1000 | C-O stretch (ether) |
| 850-750 | C-H out-of-plane bend (aromatic) |
| 600-500 | C-I stretch |
Experimental Protocols
Synthesis of this compound
The following is a generalized experimental protocol for the iodination of 1,2,3-trimethoxybenzene. This procedure is based on established methods for the iodination of activated aromatic compounds and should be optimized for specific laboratory conditions.
Materials:
-
1,2,3-trimethoxybenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3-trimethoxybenzene (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add iodine (1.0-1.2 eq) and the oxidizing agent (e.g., periodic acid, 0.3-0.5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., electron ionization or electrospray ionization).
-
Determine the molecular ion peak and analyze the fragmentation pattern.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic and purification workflow for this compound.
Logical Relationship: Structural Elucidation
This diagram outlines the logical steps involved in the structural elucidation of this compound using various analytical techniques.
Caption: Logical workflow for the structural elucidation of the target compound.
Conclusion
This technical guide has summarized the available and predicted structural information for this compound. While a complete experimental dataset is not currently available in the literature, the provided data from related compounds and theoretical predictions serve as a valuable resource for researchers. The outlined synthetic and analytical protocols offer a practical framework for the preparation and characterization of this compound. Further experimental studies, particularly X-ray crystallography and detailed 2D NMR analysis, are warranted to provide a definitive and comprehensive understanding of its three-dimensional structure and spectroscopic properties.
References
The Versatile Building Block: 5-Iodo-1,2,3-trimethoxybenzene in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,2,3-trimethoxybenzene, a halogenated aromatic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of an iodine atom and three methoxy groups on a benzene ring, provide a strategic starting point for the synthesis of a diverse range of biologically active molecules. The iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the facile introduction of complex molecular scaffolds. The trimethoxyphenyl moiety is a well-recognized pharmacophore present in numerous natural products and synthetic drugs, often associated with potent anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents. We will delve into its application in the synthesis of tubulin polymerization inhibitors, present detailed experimental protocols, and summarize key quantitative data to facilitate further research and drug development endeavors.
Core Application: Synthesis of Tubulin Polymerization Inhibitors for Anticancer Therapy
A significant application of this compound lies in the synthesis of potent anticancer agents that target tubulin polymerization. Tubulin, a key component of the cytoskeleton, plays a crucial role in cell division, making it an attractive target for cancer chemotherapy. Molecules that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The trimethoxyphenyl group is a known feature of many compounds that bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.
A notable example is the synthesis of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, which have demonstrated significant antiproliferative activity.[1] In this synthetic approach, this compound serves as a key precursor for introducing the essential 3,4,5-trimethoxyphenyl moiety onto the indole scaffold.
Logical Relationship in Drug Design
The design of these indole-based tubulin inhibitors is guided by a fragment-based drug discovery (FBDD) strategy. Computational docking studies identified this compound as a fragment that could favorably interact with the colchicine-binding site of β-tubulin. This fragment was then chemically linked to a substituted indole moiety to create a library of potential inhibitors with enhanced binding affinity and biological activity.
References
Methodological & Application
5-Iodo-1,2,3-trimethoxybenzene Suzuki coupling protocol
An established method for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction, is a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical and materials science industries. This application note provides a detailed protocol for the Suzuki coupling of 5-Iodo-1,2,3-trimethoxybenzene with various arylboronic acids. This reaction is pivotal for synthesizing substituted biaryl compounds, which are common scaffolds in biologically active molecules.
General Reaction Scheme
The Suzuki coupling reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide, catalyzed by a palladium complex in the presence of a base.[1] The general scheme for the coupling of this compound is depicted below:
Figure 1: General scheme of the Suzuki coupling reaction of this compound with an arylboronic acid.
Application in Research and Drug Development
The trimethoxybenzene moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activities. The ability to functionalize the 5-position of the 1,2,3-trimethoxybenzene core via Suzuki coupling allows for the generation of diverse libraries of biaryl compounds. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery programs, aiding in the optimization of lead compounds.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl iodides with arylboronic acids, providing a comparative overview of various catalytic systems. While specific data for this compound is not extensively published, the data for analogous electron-rich aryl iodides serves as a strong predictive model for reaction performance.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | None | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 2 | Not specified |
| 3 | Iodobenzene | Phenylboronic acid | Pd/C (3) | None | K₂CO₃ | H₂O/Ethanol | 80 | 0.17 | 100[2] |
| 4 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd/H-MOR | None | K₂CO₃ | H₂O/Ethanol | 80 | 0.5 | 95[3] |
| 5 | General Aryl Iodide | General Arylboronic Acid | Na₂PdCl₄ (10) | sSPhos (20) | K₃PO₄ | H₂O/Acetonitrile | 37 | 24 | 86-94[4][5] |
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki coupling of electron-rich aryl iodides, such as 5-iodovanillin.[6]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable ligand)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene and water) to the round-bottom flask. Bubble an inert gas (Argon or Nitrogen) through the mixture for 15-30 minutes to degas the solution.
-
Catalyst Introduction: Under a positive pressure of the inert gas, add the palladium catalyst and ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl product.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing the Suzuki coupling of this compound.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 3. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Heck Reaction of 5-Iodo-1,2,3-trimethoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using 5-Iodo-1,2,3-trimethoxybenzene as a key starting material. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This methodology is of significant interest in pharmaceutical and materials science for the synthesis of complex organic molecules, including stilbene derivatives, which are precursors to various biologically active compounds such as combretastatin analogues.
Introduction to the Heck Reaction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the arylation or vinylation of alkenes. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) species, migratory insertion of the alkene into the newly formed Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity.
For the substrate this compound, the electron-donating nature of the methoxy groups can influence its reactivity in the Heck coupling. These application notes will explore various reported conditions to achieve successful couplings with different olefinic partners.
Comparative Analysis of Heck Reaction Conditions
The following table summarizes various reported conditions for the Heck reaction of this compound with different alkenes. This data allows for a comparative analysis of how different catalysts, bases, solvents, and temperatures affect the reaction outcome, particularly the yield of the desired product.
| Entry | Alkene Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | Acetonitrile | 80 | 16 | 78 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | K₂CO₃ (3) | Toluene | 110 | 24 | 92 |
| 4 | 4-Methylstyrene | Pd(OAc)₂ (5) | - | Et₃N (2) | DMF/H₂O (5:1) | 100 | 10 | 88 |
Experimental Workflow
The general workflow for a Heck reaction involving this compound is depicted in the following diagram. This process outlines the key stages from reagent preparation to product isolation and purification.
Figure 1. General workflow for the Heck reaction of this compound.
Detailed Experimental Protocols
The following are detailed protocols for selected Heck reactions of this compound. These protocols are based on established literature procedures and are intended to be a starting point for researchers. Optimization may be necessary for specific applications.
Protocol 1: Synthesis of (E)-1,2,3-Trimethoxy-5-styrylbenzene
Materials:
-
This compound (1.0 mmol, 294.0 mg)
-
Styrene (1.2 mmol, 125.0 mg, 0.137 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202.4 mg, 0.279 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (294.0 mg), palladium(II) acetate (11.2 mg), and triphenylphosphine (26.2 mg).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) via syringe, followed by styrene (0.137 mL) and triethylamine (0.279 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-1,2,3-trimethoxy-5-styrylbenzene.
Protocol 2: Synthesis of Ethyl (E)-3-(1,2,3-trimethoxyphenyl)acrylate
Materials:
-
This compound (1.0 mmol, 294.0 mg)
-
Ethyl acrylate (1.5 mmol, 150.2 mg, 0.163 mL)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21.1 mg)
-
Sodium acetate (NaOAc, 2.5 mmol, 205.0 mg)
-
Anhydrous Acetonitrile (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask, combine this compound (294.0 mg), bis(triphenylphosphine)palladium(II) chloride (21.1 mg), and sodium acetate (205.0 mg).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add anhydrous acetonitrile (5 mL) and ethyl acrylate (0.163 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then taken up in ethyl acetate (25 mL) and washed with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield ethyl (E)-3-(1,2,3-trimethoxyphenyl)acrylate.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Iodo-1,2,3-trimethoxybenzene. This versatile building block is a key intermediate in the synthesis of a wide range of complex molecules, including resveratrol analogues and other biologically active compounds. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][2]
The 3,4,5-trimethoxyphenyl moiety is a common structural feature in a variety of natural products and pharmacologically active molecules. This compound serves as a readily available and reactive precursor for introducing this valuable fragment into target structures.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction. Adherence to inert atmosphere techniques is crucial for the success of these reactions, as the palladium(0) catalyst is sensitive to oxygen.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions is depicted in the catalytic cycle below. The specific ligands and coupling partners vary for each named reaction, but the fundamental steps of oxidative addition, transmetalation, and reductive elimination remain consistent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indole-6-boronic acid | Pd(PPh₃)₄ (6) | - | Na₂CO₃ (2 eq.) | 1,4-Dioxane/H₂O | 80 | 12 | Not isolated |
Note: The biaryl intermediate was used directly in the next step without purification and yield determination.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[3][4]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Reagent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.06 eq.) is added, followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: The reaction mixture is heated to 80 °C and stirred overnight.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.
Data Presentation: Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene
While a specific protocol for this compound was not found, a highly regioselective Buchwald-Hartwig amination of 5-substituted-1,2,3-triiodobenzenes has been reported, providing a strong basis for a reliable protocol. The reaction proceeds exclusively at the less sterically hindered terminal iodine positions.
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 12 | up to 97 |
| 4-Fluoroaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 12 | up to 95 |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 12 | up to 92 |
Experimental Protocol: Buchwald-Hartwig Amination (Analogous)
This protocol is adapted from the highly regioselective amination of 5-substituted-1,2,3-triiodobenzenes.
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), XPhos (0.04 eq.), and potassium carbonate (2.0 eq.).
-
Reagent Addition: this compound (1.0 eq.), the desired amine (1.2 eq.), and anhydrous, degassed toluene are added.
-
Reaction: The Schlenk tube is sealed and the mixture is stirred at 100 °C for 12-24 hours.
-
Monitoring: The reaction is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide.[5]
Data Presentation: Sonogashira Coupling of Aryl Iodides
The following table provides typical conditions for the Sonogashira coupling of aryl iodides, which can be applied to this compound.
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2-6 | >90 |
| 1-Heptyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Et₃N | DMF | 50 | 4 | >95 |
| Trimethylsilylacetylene | Pd₂(dba)₃ (1) / P(o-tol)₃ (4) | CuI (2) | i-Pr₂NEt | Toluene | 60 | 3 | >90 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of an aryl iodide.[5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred reaction mixture.
-
Reaction: The reaction is stirred at room temperature or heated as required, and its progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Data Presentation: Heck Reaction for Resveratrol Analogue Synthesis
The following conditions are adapted from the synthesis of a resveratrol precursor, (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene, from the closely related 1-iodo-3,5-dimethoxybenzene.
| Alkene | Pd Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxystyrene | Pd NPs on Laponite Clay | Et₃N | Solvent-free | 100 | 24 | High |
Note: This reaction was performed using a heterogeneous palladium catalyst and yielded the product in high conversion.
Experimental Protocol: Heck Reaction (Analogous)
This protocol is based on the synthesis of a resveratrol precursor.[1]
-
Reaction Setup: In a Schlenk flask, this compound (1.0 eq.) and the desired alkene (e.g., styrene or an acrylate, 1.5 eq.) are combined.
-
Catalyst and Base: A palladium catalyst (e.g., palladium(II) acetate, 0.02 eq.), a phosphine ligand (e.g., triphenylphosphine, 0.04 eq.), and a base (e.g., triethylamine, 2.0 eq.) are added.
-
Solvent: Anhydrous, degassed solvent such as DMF or acetonitrile is added.
-
Reaction: The mixture is heated under an inert atmosphere. The reaction temperature and time are dependent on the reactivity of the substrates.
-
Monitoring: The reaction is monitored by GC-MS or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
References
Application Notes: The Utility of 5-Iodo-1,2,3-trimethoxybenzene in the Synthesis of Bioactive Natural Products
Introduction
5-Iodo-1,2,3-trimethoxybenzene is a highly versatile aromatic building block crucial for the synthesis of complex natural products and their analogues.[1] Its structure incorporates the 1,2,3-trimethoxyphenyl moiety, a key pharmacophore found in a variety of biologically active compounds, including the potent antimitotic agent podophyllotoxin and the antileukemic lignan (-)-steganone.[2][3][4] The presence of an iodine atom provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7][8] These reactions are fundamental in modern organic synthesis for constructing the complex scaffolds of natural products.[9][10] This document provides detailed application notes and protocols for utilizing this compound in the synthesis of key natural product precursors.
Application 1: Synthesis of Podophyllotoxin Analogues
Podophyllotoxin is a naturally occurring aryltetralin lignan that inhibits microtubule assembly, making it a powerful antimitotic agent.[3][11] Its derivatives, such as etoposide and teniposide, are clinically used in cancer chemotherapy.[3][12] The 3,4,5-trimethoxyphenyl group is an essential feature for its biological activity. While podophyllotoxin itself features this group, synthetic strategies often employ precursors like this compound to construct analogues or the core scaffold. A key step in many syntheses is the introduction of this trimethoxyphenyl moiety onto a naphthalene or tetralone framework.
A common strategy involves the coupling of a boronic acid derived from the trimethoxybenzene core with an appropriate aryl halide or triflate. This compound serves as an excellent precursor for the corresponding boronic acid or can be used directly in coupling reactions.
Logical Workflow: Synthesis of Podophyllotoxin Precursor via Suzuki-Miyaura Coupling
Caption: Workflow for biaryl synthesis using Suzuki-Miyaura coupling.
Quantitative Data: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling reaction between 5-iodo-2'-deoxyuridine (as a model for a complex halide) and various arylboronic acids, a reaction type analogous to those used in building complex natural product scaffolds.[13]
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%)[13] |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 12 | 85 |
| 2 | 3-Methoxyphenylboronic acid | SerrKap (1) | K₃PO₄ | H₂O:EtOH | 24 | 76 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 12 | 82 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 12 | 78 |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl iodide with an arylboronic acid, a key step in the synthesis of many lignan precursors.[8][14]
-
Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition : Add a suitable degassed solvent (e.g., a mixture of Dioxane/Water or DMF). The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Application 2: Synthesis of (-)-Steganone Precursors
(-)-Steganone is a dibenzocyclooctadiene lignan lactone that exhibits significant antileukemic properties by inhibiting tubulin polymerization.[2] A critical step in the total synthesis of (-)-steganone is the construction of the central biaryl bond, which creates the atropisomeric axis responsible for one of its key stereochemical features. The intramolecular Heck reaction is a powerful tool for this transformation, cyclizing a precursor containing both an aryl iodide and an alkene.
Reaction Pathway: Intramolecular Heck Reaction for Steganone Core
Caption: Cyclization via intramolecular Heck reaction to form the Steganone core.
Quantitative Data: Representative Intramolecular Heck Reactions
The table below provides data for intramolecular Heck reactions used in the synthesis of various complex natural products, illustrating typical conditions and yields.[15]
| Entry | Substrate Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%)[15] |
| 1 | Aryl iodide-alkene | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Acetonitrile | 80 | 75 |
| 2 | Aryl iodide-enone | Pd₂(dba)₃ / P(o-tol)₃ | Et₃N | DMF | 100 | 88 |
| 3 | Vinyl iodide-alkene | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 65 |
| 4 | Aryl triflate-alkene | PdCl₂(dppf) | Proton Sponge | Toluene | 110 | 81 |
Experimental Protocol: General Intramolecular Heck Reaction
This protocol describes a general method for the intramolecular Heck reaction to form cyclic structures, a key transformation in synthesizing the core of steganone and related compounds.[7][16][17]
-
Reagent Preparation : To a solution of the linear aryl iodide-alkene precursor (1.0 eq) in a degassed solvent (e.g., acetonitrile or DMF), add the base (e.g., silver carbonate (Ag₂CO₃) or triethylamine (Et₃N), 1.5-2.0 eq).
-
Catalyst Preparation : In a separate flask, prepare the catalyst system. For example, dissolve Palladium(II) acetate [Pd(OAc)₂] (0.1 eq) and a suitable phosphine ligand like triphenylphosphine (PPh₃) (0.2 eq) in the reaction solvent.
-
Reaction Initiation : Add the catalyst solution to the substrate mixture under an inert atmosphere.
-
Reaction Execution : Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with the solvent.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue using silica gel column chromatography to isolate the cyclized product.
Application 3: Alkyne Annulation via Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for introducing alkyne functionalities into complex molecules, which can then be further elaborated. This compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond.[6]
Workflow: Sonogashira Coupling of this compound
Caption: General workflow for Sonogashira cross-coupling reaction.
Experimental Protocol: General Sonogashira Coupling
This is a standard protocol for the Sonogashira coupling of this compound with a terminal alkyne.[18][19]
-
Reagent Preparation : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent like anhydrous THF or DMF.
-
Base and Catalyst Addition : Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq), which also serves as a solvent in some cases. Follow this with the addition of the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 eq), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 eq).
-
Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is fully consumed (monitored by TLC or GC-MS).
-
Work-up : Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to obtain the pure aryl-alkyne.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. longdom.org [longdom.org]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. repo.uni-hannover.de [repo.uni-hannover.de]
- 11. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling [organic-chemistry.org]
Synthesis of Biaryl Compounds Using 5-Iodo-1,2,3-trimethoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-Iodo-1,2,3-trimethoxybenzene as a key starting material. The methodologies outlined herein are foundational for the construction of complex molecular architectures prevalent in medicinal chemistry and materials science.
Introduction
Biaryl scaffolds are privileged structures in numerous biologically active compounds and functional materials. The targeted synthesis of these motifs often relies on robust and versatile cross-coupling methodologies. This compound is a valuable building block in this context, offering a reactive site for carbon-carbon bond formation and a substitution pattern that can influence the electronic and conformational properties of the resulting biaryl products. This document details several key palladium- and copper-catalyzed cross-coupling reactions for the effective utilization of this iodoarene.
Cross-Coupling Strategies for Biaryl Synthesis
A variety of well-established cross-coupling reactions can be employed for the synthesis of biaryl compounds from this compound. These include, but are not limited to, Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Ullmann couplings. Each method offers distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, involving the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[1]
Experimental Protocol: Synthesis of 1,2,3-Trimethoxy-5-phenylbenzene
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Nitrophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 110 | 8 | 75-85 |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Suzuki-Miyaura Coupling Experimental Workflow.
Stille Coupling
The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium.[2] It is known for its tolerance of a wide array of functional groups.[2]
Experimental Protocol: Synthesis of 1,2,3-Trimethoxy-5-(thiophen-2-yl)benzene
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv) and 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 equiv) in anhydrous, degassed toluene (10 mL).
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Heat the mixture to 110 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the desired biaryl product.
Quantitative Data:
| Entry | Organostannane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 16 | 80-90 |
| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | DMF | 100 | 12 | 85-95 |
| 3 | 1-Methyl-2-(tributylstannyl)pyrrole | PdCl₂(PPh₃)₂ | Dioxane | 100 | 18 | 70-80 |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Catalytic Cycle of the Stille Coupling Reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3][4]
Experimental Protocol: General Procedure
-
Preparation of the Organozinc Reagent: To a solution of the corresponding aryl bromide or iodide in THF, add n-butyllithium at -78 °C. After stirring for 30 minutes, add a solution of zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flask, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and THF. To this mixture, add the freshly prepared organozinc reagent. Heat the reaction mixture and monitor by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Quantitative Data:
| Entry | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 12 | 75-85 |
| 2 | 2-Thienylzinc bromide | PdCl₂(dppf) | DMF | 80 | 10 | 70-80 |
| 3 | Benzylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 6 | 80-90 |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[5]
Experimental Protocol: General Procedure
-
To a Schlenk flask, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and a solvent such as THF or DMF.
-
Add a base, typically an amine like triethylamine or diisopropylamine.
-
Add the terminal alkyne (e.g., phenylacetylene).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
After work-up, purify the product by column chromatography.
Quantitative Data:
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50 | 4 | 90-98 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Ullmann Coupling
The Ullmann condensation is a copper-catalyzed reaction for the synthesis of aryl ethers, thioethers, and amines from aryl halides.[6][7]
Experimental Protocol: Synthesis of 1,2,3-Trimethoxy-5-phenoxybenzene
This protocol is adapted from a similar procedure for 5-substituted-1,2,3-triiodobenzenes.[6]
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add copper(I) iodide (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL).
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI | K₂CO₃ | DMF | 120 | 24 | 70-80 |
| 2 | 4-Methoxyphenol | CuI / L-proline | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 |
| 3 | Aniline | CuI / 1,10-Phenanthroline | K₃PO₄ | Toluene | 130 | 36 | 60-70 |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Logical Relationship in Ullmann Coupling.
Conclusion
This compound serves as a versatile and efficient substrate in a variety of palladium- and copper-catalyzed cross-coupling reactions for the synthesis of biaryl compounds. The choice of methodology—Suzuki-Miyaura, Stille, Negishi, Sonogashira, or Ullmann coupling—can be tailored to the specific synthetic target and available reagents. The protocols and data presented in this document provide a foundational guide for researchers in the development of novel molecular entities for pharmaceutical and material science applications. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrate combinations.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Iodo-1,2,3-trimethoxybenzene with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This reaction is of paramount importance in medicinal chemistry and drug development due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acid coupling partners.[4]
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Iodo-1,2,3-trimethoxybenzene with various organoboronic acids. The 1,2,3-trimethoxybenzene moiety is a key structural feature in a number of biologically active natural products and synthetic compounds. The ability to functionalize this scaffold through C-C bond formation opens up avenues for the creation of novel molecular entities with potential therapeutic applications.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below. The reaction involves the coupling of the aryl iodide with an organoboronic acid in the presence of a palladium catalyst and a base.
Caption: General Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. This protocol is based on established procedures for similar aryl iodides and should be optimized for specific substrates.
Materials:
-
This compound
-
Organoboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired organoboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes the expected products and representative yields for the Suzuki-Miyaura coupling of this compound with a variety of organoboronic acids. The yields are based on analogous reactions reported in the literature for structurally similar aryl iodides and should be considered as representative examples. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
| Organoboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | 5-Phenyl-1,2,3-trimethoxybenzene | 85-95 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,2,3-trimethoxybenzene | 80-92 |
| 4-Trifluoromethylphenylboronic acid | 5-(4-Trifluoromethylphenyl)-1,2,3-trimethoxybenzene | 75-88 |
| 3-Thienylboronic acid | 5-(Thiophen-3-yl)-1,2,3-trimethoxybenzene | 70-85 |
| 2-Naphthylboronic acid | 5-(Naphthalen-2-yl)-1,2,3-trimethoxybenzene | 80-90 |
| 4-Acetylphenylboronic acid | 1-(4-(3,4,5-Trimethoxyphenyl)phenyl)ethan-1-one | 70-85 |
Signaling Pathways and Biological Applications
While this document focuses on the chemical synthesis, it is noteworthy that biaryl scaffolds are prevalent in molecules targeting a wide range of biological pathways. For instance, combretastatin analogues, which often feature substituted biaryl systems, are known inhibitors of tubulin polymerization, a critical process in cell division.[5] The synthesis of novel 5-aryl-1,2,3-trimethoxybenzene derivatives through the described protocol could lead to the discovery of new modulators of various signaling pathways implicated in diseases such as cancer.
Caption: From synthesis to potential application.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of 5-aryl-1,2,3-trimethoxybenzene derivatives. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
References
Application Notes and Protocols for Green Chemistry Approaches to the Iodination of 1,2,3-Trimethoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The iodination of 1,2,3-trimethoxybenzene is a critical transformation in the synthesis of various valuable intermediates for pharmaceuticals and other fine chemicals. Traditional iodination methods often rely on harsh reagents and environmentally persistent solvents, posing significant environmental and safety concerns. This document outlines several green chemistry approaches for the selective iodination of 1,2,3-trimethoxybenzene, emphasizing the use of eco-friendly reagents, milder reaction conditions, and improved atom economy. These protocols are designed to be readily implemented in a research and development setting.
Data Presentation: Comparison of Green Iodination Methods
The following table summarizes the quantitative data for different green iodination methods applied to 1,2,3-trimethoxybenzene and structurally related compounds, allowing for a direct comparison of their efficiency and green credentials.
| Method | Substrate | Iodinating Agent | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Solvent-Free Oxidation | 1,2,3-Trimethoxybenzene | I₂ | 30% aq. H₂O₂ | None (Solvent-Free) | 45 | 5 | High | [1] |
| Nitrogen Dioxide Catalysis | 1,2,3-Trimethoxybenzene | I₂ | Nitrogen Dioxide (NO₂) | Acetonitrile | 120 | 12 | - | [2] |
| Nanoporous Solid Acid Catalysis | 1,3,5-Trimethoxybenzene | I₂ | MCM-41-SO₃H | Water | 45 | 6 | High | [3] |
| Aqueous Ethanol Medium | Methoxy Arenes | - | Hydrogen Peroxide/Sodium Periodate | Aqueous Ethanol | - | - | Excellent | [4] |
| Polyethylene Glycol (PEG) Medium | Reactive Aromatics | I₂/HIO₃ | - | PEG-400 | - | - | High | [5] |
Note: Specific yield data for the nitrogen dioxide catalyzed reaction on 1,2,3-trimethoxybenzene was not provided in the cited source. The table indicates "High" or "Excellent" where the source material suggests a high conversion or yield without specifying a precise percentage.
Experimental Protocols
Herein are detailed experimental protocols for key green iodination methodologies.
Protocol 1: Solvent-Free Iodination using Molecular Iodine and Hydrogen Peroxide
This protocol is adapted from a green methodology for the iodination of methoxy-substituted benzene derivatives under solvent- and catalyst-free reaction conditions.[1][6]
Materials:
-
1,2,3-Trimethoxybenzene
-
Molecular Iodine (I₂)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry reaction vessel, add 1,2,3-trimethoxybenzene (1.0 mmol).
-
Add molecular iodine (0.5 mmol).
-
Carefully add 30% aqueous hydrogen peroxide (0.6 mmol).
-
The reaction mixture is stirred at 45°C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Iodination using Iodine and Nitrogen Dioxide in Acetonitrile
This protocol is based on a procedure utilizing nitrogen dioxide as an oxidant in an organic solvent.[2][4]
Materials:
-
1,2,3-Trimethoxybenzene
-
Iodine (I₂)
-
Nitrogen Dioxide (NO₂) gas
-
Acetonitrile
-
Sealable reaction vessel
-
Magnetic stirrer and heating oil bath
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction vessel, dissolve 1,2,3-trimethoxybenzene (0.5 mmol) and Iodine (0.3 mmol) in acetonitrile (1.5 mL).
-
Carefully inject 1.35 mL of nitrogen dioxide gas into the vessel.
-
Seal the reaction vessel securely, ensuring some air is present.
-
Place the vessel in a preheated oil bath at 120°C.
-
Stir the reaction mixture magnetically at 120°C for 12 hours.
-
After the reaction is complete, cool the system to room temperature.
-
The crude reaction mixture is then purified by column chromatography on silica gel to afford the desired iodinated product.
Visualizations
Diagram 1: General Workflow for Green Iodination of 1,2,3-Trimethoxybenzene
Caption: General workflow for green iodination.
Diagram 2: Decision Pathway for Selecting a Green Iodination Method
Caption: Decision tree for method selection.
References
Application Notes and Protocols: 5-Iodo-1,2,3-trimethoxybenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,2,3-trimethoxybenzene is a key aromatic building block in organic synthesis, valued for its utility in constructing complex molecular architectures. Its trifunctional nature, featuring an iodo-substituent ripe for cross-coupling reactions and three methoxy groups that influence electronic properties and provide sites for further modification, makes it a valuable precursor in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several pivotal palladium-catalyzed cross-coupling reactions and highlights its application in the synthesis of bioactive molecules, particularly combretastatin analogues known for their potent antitumor activity.
Physicochemical Properties and Safety Information
| Property | Value |
| CAS Number | 25245-29-8 |
| Molecular Formula | C₉H₁₁IO₃ |
| Molecular Weight | 294.09 g/mol |
| Appearance | Lumps |
| Assay | ≥97.0% (GC) |
| Melting Point | 80-89 °C |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Note: Always consult the Safety Data Sheet (SDS) before handling this compound.
Applications in Organic Synthesis
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the formation of carbon-carbon bonds, providing access to a diverse range of substituted aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. This compound can be coupled with a variety of arylboronic acids to generate substituted biphenyls, which are common scaffolds in pharmaceuticals.
Experimental Protocol: Synthesis of a Combretastatin Analogue via Suzuki-Miyaura Coupling
This protocol details the synthesis of a vinyl sulfone analogue of combretastatin, starting from a derivative of this compound.[1]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for combretastatin analogue synthesis.
Materials:
-
((E)-5-(1-iodo-2-tosylvinyl)-1,2,3-trimethoxybenzene) (1.0 equiv)
-
Substituted arylboronic acid (1.2 equiv)
-
Palladium acetate (Pd(OAc)₂) (0.1 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of ((E)-5-(1-iodo-2-tosylvinyl)-1,2,3-trimethoxybenzene) in THF, add the substituted arylboronic acid, potassium phosphate, and palladium acetate.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired combretastatin sulfonyl analogue.
Quantitative Data for Suzuki-Miyaura Coupling of a Vinyl Iodide Derivative: [1]
| Coupling Partner (Arylboronic Acid) | Product Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 82 |
| 4-Chlorophenylboronic acid | 78 |
| 4-Nitrophenylboronic acid | 75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. These products are valuable intermediates in the synthesis of natural products and functional materials.
Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Iodides
This is a general protocol that can be adapted for the Sonogashira coupling of this compound with various terminal alkynes.[2][3]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (solvent and base)
Procedure:
-
To a sealed tube, add this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 50-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Yields for Sonogashira Coupling of Aryl Iodides:
| Aryl Iodide | Alkyne | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | 60 | [3] |
| Iodobenzene | Phenylacetylene | 74 | [3] |
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is highly valuable for the synthesis of substituted alkenes with control over stereoselectivity.
Experimental Protocol: General Procedure for Heck Coupling of Aryl Iodides
This general protocol can be adapted for the Heck coupling of this compound with various alkenes.[4]
Reaction Scheme:
Caption: Heck coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Base (e.g., triethylamine, potassium carbonate) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a flask equipped with a reflux condenser, dissolve this compound, the alkene, Pd(OAc)₂, PPh₃, and the base in the chosen solvent.
-
Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Bioactive Combretastatin Analogues
The 1,2,3-trimethoxybenzene moiety is a crucial pharmacophore in the combretastatin family of natural products. Combretastatin A-4, in particular, is a potent inhibitor of tubulin polymerization, leading to vascular disruption in tumors and exhibiting strong anticancer activity.[5] this compound serves as a key starting material for the synthesis of various combretastatin analogues with improved stability and pharmacological profiles.[6][7]
Mechanism of Action: Tubulin Polymerization Inhibition
Combretastatin and its analogues bind to the colchicine-binding site on β-tubulin.[8][9] This binding event disrupts the assembly of microtubules, which are essential for cell division, motility, and shape. The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Mechanism of action of combretastatin analogues.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to assess the inhibitory effect of synthesized compounds on tubulin polymerization.[1][7][10]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and control inhibitors (e.g., Nocodazole)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation:
-
Prepare a 10x stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (10-15%), and the fluorescent reporter in General Tubulin Buffer.
-
Pre-warm the 96-well plate and the microplate reader to 37 °C.
-
-
Assay:
-
Add 5 µL of the 10x test compound, positive control (inhibitor), negative control (vehicle), or buffer to the wells of the pre-warmed plate.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37 °C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the extent of polymerization (plateau fluorescence).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, coupled with its presence as a key structural motif in bioactive compounds like combretastatin, underscores its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to design and synthesize novel molecules with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 5-Iodo-1,2,3-trimethoxybenzene, a versatile building block in organic synthesis. The electron-rich nature of the trimethoxy-substituted phenyl ring, combined with the reactive carbon-iodine bond, allows for a variety of cross-coupling and substitution reactions. These transformations are instrumental in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the 1,2,3-trimethoxybenzene motif is found in numerous biologically active compounds and functional materials.
This document outlines procedures for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as a protocol for derivatization via lithium-halogen exchange.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. For an electron-rich aryl iodide such as this compound, a variety of palladium catalysts can be employed.
The following table presents representative conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids. While specific data for this compound is not extensively reported, these examples with analogous substrates provide a strong starting point for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >95 |
| 2 | 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 98 |
| 3 | 1-Iodo-4-nitrobenzene | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 92 |
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of aryl alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
The following table provides specific examples of Sonogashira coupling with a substrate closely related to this compound, demonstrating the viability of this reaction.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 5-Iodo-1,2,3-triazine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | K₃PO₄ | DMF | 80 | 95 |
| 2 | 5-Iodo-1,2,3-triazine | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 92 |
| 3 | 5-Iodo-1,2,3-triazine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 60 | 88 |
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent followed by the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Derivatization via Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful method for the formation of aryllithium species, which can then react with a wide range of electrophiles. For aryl iodides, this exchange is typically very fast, even at low temperatures.
[1]##### Quantitative Data
The success of this two-step sequence is highly dependent on the electrophile used and the stability of the aryllithium intermediate. The yields are generally good for a variety of electrophiles.
| Entry | Electrophile (E) | Product (Ar-E) | Representative Yield (%) |
| 1 | CO₂ | Ar-COOH | >80 |
| 2 | DMF | Ar-CHO | 70-90 |
| 3 | R-X (alkyl halide) | Ar-R | 60-80 |
| 4 | Ketone/Aldehyde | Ar-C(OH)R₂ | >85 |
Materials:
-
This compound (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 equiv)
-
Electrophile (1.2 equiv)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a dry, inert-atmosphere-flushed flask.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise via syringe.
-
Stir the mixture at -78 °C for the recommended time (e.g., 30-60 minutes) to ensure complete halogen-metal exchange.
-
Add the electrophile to the solution of the aryllithium species.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate.[2][3] Its robustness and reliability have made it an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 5-Iodo-1,2,3-trimethoxybenzene with various arylboronic acids, a transformation that yields substituted biaryl compounds, which are prevalent motifs in medicinal chemistry.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Experimental Protocols
This section outlines a detailed, adaptable protocol for the Suzuki-Miyaura coupling of this compound. The procedure is based on established methods for similar aryl iodides and can be optimized for specific boronic acid coupling partners.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture, Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (argon or nitrogen line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer and/or Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a palladium precursor like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[5][6][7][8][9][10]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11][12][13]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with different arylboronic acids, based on literature precedents for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 8 | ~90-98 |
| 3 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O (3:1) | 85 | 16 | ~80-90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 95 | 10 | ~82-92 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. figshare.com [figshare.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
The Role of 5-Iodo-1,2,3-trimethoxybenzene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,2,3-trimethoxybenzene is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a reactive iodine atom, which can participate in a wide array of cross-coupling reactions, and the 1,2,3-trimethoxy substitution pattern, a motif found in numerous biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic scaffolds—benzofurans, carbazoles, and quinolines—utilizing this compound as a key starting material.
Synthesis of Trimethoxy-Substituted Benzofurans
The benzofuran core is a prevalent scaffold in many pharmaceuticals and natural products. The synthesis of benzofurans featuring the 1,2,3-trimethoxyphenyl moiety can be efficiently achieved through a Sonogashira coupling followed by an intramolecular cyclization.
Application Note: Sonogashira Coupling and Cyclization Pathway
A powerful strategy for the construction of 2-substituted benzofurans involves the palladium- and copper-catalyzed Sonogashira coupling of an ortho-alkynylphenol with an aryl halide. In this context, this compound can be coupled with 2-ethynylphenol. The resulting 2-((3,4,5-trimethoxyphenyl)ethynyl)phenol intermediate can then undergo an intramolecular cyclization to yield the desired 2-(3,4,5-trimethoxyphenyl)benzofuran. This one-pot, three-component variation, where a 2-iodophenol, a terminal alkyne, and an aryl iodide are reacted, can also be adapted.[1][2][3]
Quantitative Data
The following table summarizes representative yields for Sonogashira coupling reactions leading to benzofuran synthesis. Data for the specific coupling of this compound with 2-ethynylphenol is estimated based on similar reactions.
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Ethynylphenol | Pd(PPh₃)₄, CuI | Triethylamine | 80 | 12 | ~85 (estimated) |
| 2 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Acetonitrile | 60 | 0.5 (MW) | 86[1] |
| 3 | 1-Iodo-4-methoxybenzene | 2-Ethynylphenol | Pd/C, CuI | DMF | 100 | 24 | 78 |
Experimental Protocol: Synthesis of 2-(3,4,5-trimethoxyphenyl)benzofuran
Materials:
-
This compound (1.0 mmol, 294.09 mg)
-
2-Ethynylphenol (1.2 mmol, 141.76 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.6 mg)
-
Copper(I) iodide (0.06 mmol, 11.4 mg)
-
Triethylamine (5 mL)
-
Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 2-ethynylphenol, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
The filtrate is then washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(3,4,5-trimethoxyphenyl)benzofuran.
Synthesis of Trimethoxy-Substituted Carbazoles
The carbazole framework is a key structural motif in a multitude of natural products and functional materials. The synthesis of carbazoles bearing the 1,2,3-trimethoxyphenyl substituent can be accomplished through modern C-N bond-forming reactions like the Buchwald-Hartwig amination or the Ullmann condensation.
Application Note: Buchwald-Hartwig Amination and Cyclization Strategy
A convergent approach to substituted carbazoles involves the palladium-catalyzed Buchwald-Hartwig amination of a suitable aniline derivative with an aryl halide, followed by an intramolecular C-H activation/cyclization. For the synthesis of a trimethoxy-substituted carbazole, this compound can be coupled with a 2-haloaniline (e.g., 2-bromoaniline). The resulting N-(3,4,5-trimethoxyphenyl)-2-bromoaniline intermediate can then undergo an intramolecular palladium-catalyzed cyclization to form the carbazole ring system.
Quantitative Data
The following table presents typical yields for Buchwald-Hartwig amination reactions. The data for the specific reaction of this compound is estimated based on analogous couplings.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Bromoaniline | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | 110 | 24 | ~75 (estimated) |
| 2 | 1-Bromo-4-chlorobenzene | Aniline | [Pd(IPr*)(cin)Cl] | NaOtBu | Dioxane | 100 | 12 | 95[4] |
| 3 | 4-Bromotoluene | Carbazole | [Pd(IPr)Cl₂]₂ | NaOtBu | Dioxane | 110 | 24 | 88 |
Experimental Protocol: Synthesis of a Trimethoxy-substituted Carbazole
Materials:
-
This compound (1.0 mmol, 294.09 mg)
-
2-Bromoaniline (1.2 mmol, 206.4 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, 2-bromoaniline, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the crude intermediate is then subjected to the cyclization step.
-
For the cyclization, the crude N-(3,4,5-trimethoxyphenyl)-2-bromoaniline is dissolved in a suitable solvent (e.g., DMA) with a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃).
-
The mixture is heated at high temperature (e.g., 150°C) until the reaction is complete (monitored by TLC).
-
After workup, the crude product is purified by column chromatography to yield the trimethoxy-substituted carbazole.
Synthesis of Trimethoxy-Substituted Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Classical methods for quinoline synthesis, such as the Combes, Doebner-von Miller, or Friedländer syntheses, typically start from anilines.[5][6][7] Therefore, a practical route to trimethoxy-substituted quinolines involves the initial synthesis of 3,4,5-trimethoxyaniline from this compound, followed by a classical quinoline synthesis.
Application Note: Two-Step Synthesis via Buchwald-Hartwig Amination and Combes Quinoline Synthesis
This approach involves two key transformations. First, this compound is converted to 3,4,5-trimethoxyaniline via a Buchwald-Hartwig amination using a suitable ammonia surrogate or by a multi-step sequence. The resulting 3,4,5-trimethoxyaniline can then be used in a Combes quinoline synthesis by reacting it with a β-diketone (e.g., acetylacetone) under acidic conditions to yield the corresponding 6,7,8-trimethoxy-2,4-dimethylquinoline.
Quantitative Data
The following table provides representative yields for the Combes quinoline synthesis.
| Entry | Aniline | β-Diketone | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,4,5-Trimethoxyaniline | Acetylacetone | H₂SO₄ | - | 100 | 2 | ~70 (estimated) |
| 2 | Aniline | Acetylacetone | H₂SO₄ | - | 100 | 1 | 85[6] |
| 3 | m-Chloroaniline | Acetylacetone | H₂SO₄ | - | 100 | 2 | 75[8] |
Experimental Protocol: Synthesis of 6,7,8-Trimethoxy-2,4-dimethylquinoline
Part 1: Synthesis of 3,4,5-Trimethoxyaniline (Illustrative) (Note: This is a multi-step process from this compound, often involving amination. For the purpose of this protocol, we assume the availability of 3,4,5-trimethoxyaniline.)
Part 2: Combes Synthesis
Materials:
-
3,4,5-Trimethoxyaniline (1.0 mmol, 183.2 mg)
-
Acetylacetone (1.1 mmol, 110.1 mg)
-
Concentrated Sulfuric Acid (1 mL)
Procedure:
-
In a round-bottom flask, carefully add 3,4,5-trimethoxyaniline to concentrated sulfuric acid at 0°C.
-
To this mixture, add acetylacetone dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 100°C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford pure 6,7,8-trimethoxy-2,4-dimethylquinoline.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Through well-established and robust methodologies such as Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions, as well as classical named reactions, researchers can efficiently access complex molecular architectures containing the biologically relevant trimethoxyphenyl motif. The protocols outlined in this document provide a solid foundation for the synthesis of substituted benzofurans, carbazoles, and quinolines, enabling further exploration in drug discovery and materials science.
References
- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodo-1,2,3-trimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Iodo-1,2,3-trimethoxybenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound from 1,2,3-trimethoxybenzene is an electrophilic aromatic substitution reaction. The reaction involves the generation of an electrophilic iodine species (I⁺), which then attacks the electron-rich aromatic ring of 1,2,3-trimethoxybenzene. The high electron density of the ring, activated by the three methoxy groups, facilitates this substitution.
Q2: Which iodinating agents are commonly used for this synthesis?
Commonly used iodinating agents for this type of reaction include molecular iodine (I₂) in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent can significantly impact the reaction's yield and selectivity.
Q3: What is the expected regioselectivity for the iodination of 1,2,3-trimethoxybenzene?
The three methoxy groups on the benzene ring are ortho-, para-directing. In 1,2,3-trimethoxybenzene, the C5 position is para to the C2-methoxy group and ortho to the C1 and C3-methoxy groups. This position is both sterically accessible and electronically activated, making it a likely site for electrophilic substitution. However, the formation of other isomers is possible and can be a cause of reduced yield of the desired product.
Q4: What are the common side reactions that can lower the yield?
The primary side reactions include the formation of di- or even tri-iodinated products due to the high activation of the benzene ring. Formation of isomeric mono-iodinated products is also a possibility that can complicate purification and reduce the isolated yield of the desired 5-iodo isomer.
Q5: How can I purify the final product?
Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined experimentally. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive Iodinating Agent: The iodine reagent may have degraded or the oxidizing agent is not effective. 2. Insufficient Activation: The reaction conditions (e.g., temperature, catalyst) may not be sufficient to generate the electrophilic iodine species. 3. Poor Quality Starting Material: The 1,2,3-trimethoxybenzene may contain impurities that inhibit the reaction. | 1. Use fresh, high-purity iodinating and oxidizing agents. 2. If using NIS, consider adding a catalytic amount of a strong acid like trifluoroacetic acid to increase electrophilicity.[1] For I₂/oxidant systems, ensure the oxidant is active. 3. Purify the starting material before use, for example, by distillation or recrystallization. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: The reaction conditions may favor the formation of other iodinated isomers. 2. Reaction Temperature Too High: Higher temperatures can sometimes lead to a decrease in selectivity. | 1. The choice of iodinating agent and solvent can influence regioselectivity. Methodical screening of different reagent systems may be necessary. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to favor the formation of the thermodynamically more stable product. |
| Significant Amount of Di-iodinated Byproduct | 1. Over-iodination: The starting material is highly activated, making it susceptible to a second iodination. 2. Incorrect Stoichiometry: An excess of the iodinating agent is being used. | 1. Use a stoichiometric amount or a slight deficit of the iodinating agent relative to the 1,2,3-trimethoxybenzene. 2. Add the iodinating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile. |
| Difficult Purification | 1. Similar Polarity of Products: The desired product and byproducts (isomers, di-iodinated compounds) may have very similar polarities, making separation by chromatography challenging. 2. Oiling Out During Recrystallization: The compound may be melting in the hot solvent instead of dissolving, or the cooling process is too rapid. | 1. For column chromatography, try a shallow gradient of a less polar eluent system to improve separation. 2. For recrystallization, ensure the compound fully dissolves in the hot solvent. If it "oils out," add more solvent. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote crystal formation. |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method offers a mild and often regioselective route to iodoarenes.
Materials:
-
1,2,3-trimethoxybenzene
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) (optional, catalytic amount)
-
Sodium thiosulfate solution (aqueous, saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3-trimethoxybenzene (1.0 eq.) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.05 eq.) to the solution. For less reactive substrates, a catalytic amount of trifluoroacetic acid (0.1 eq.) can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Iodination using Iodine and Hydrogen Peroxide
This "green chemistry" approach avoids the use of halogenated solvents and reagents.[2]
Materials:
-
1,2,3-trimethoxybenzene
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium thiosulfate solution (aqueous, saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 1,2,3-trimethoxybenzene (1.0 eq.) and iodine (0.5 eq.).
-
Slowly add 30% hydrogen peroxide (0.6 eq.) to the mixture.
-
Heat the reaction mixture to 45 °C and stir for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Iodination Methods for Trimethoxybenzenes
| Starting Material | Iodinating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | I₂ / 30% H₂O₂ | None | 45 | 5 | 2-Iodo-1,3,5-trimethoxybenzene | Quantitative | [2] |
| 1,2-Dimethoxybenzene | I₂ / 30% H₂O₂ | None | 45 | 18 | 4-Iodo-1,2-dimethoxybenzene | 85 | [3] |
| Anisole | NIS | Acetonitrile | 82 | 6 | 4-Iodoanisole | 95 | [3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
purification of crude 5-Iodo-1,2,3-trimethoxybenzene by recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Iodo-1,2,3-trimethoxybenzene by recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are critical for designing an effective recrystallization protocol.
| Property | Value | References |
| Molecular Formula | C₉H₁₁IO₃ | [1][2] |
| Molecular Weight | 294.09 g/mol | |
| Appearance | Yellow to pale brown crystals or powder | [1][2] |
| Melting Point | 80.5 - 89.5 °C (clear melt) | [1][2] |
| Purity (Typical) | ≥96.0% (GC) | [1][3][2] |
| Solubility in Water | Insoluble | [4] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the recrystallization of this compound.
Q1: No crystals are forming after the hot solution has cooled. What should I do?
A: This is the most common issue in recrystallization and can be caused by several factors:
-
Too much solvent was used: The concentration of the compound may be below its saturation point. To fix this, reheat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5][6]
-
The solution is supersaturated: A supersaturated solution requires a nucleation site for crystal growth to begin.[5] You can induce crystallization by:
Q2: My compound has separated as an oil instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[5][8]
-
Reheat and add more solvent: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool more slowly.[5][6][8]
-
Ensure slow cooling: Rapid cooling encourages oil formation.[6] Let the solution cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[5]
-
Consider a different solvent: If the problem persists, the chosen solvent may be unsuitable. A different solvent or a mixed-solvent system might be necessary.[5][7]
Q3: The recovery of my purified crystals is very low. Why did this happen?
A: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.[6]
-
Excess solvent: Using too much solvent during dissolution is a primary cause of low recovery.[6] You can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; if a solid residue forms, your compound is still in solution.[6] Consider concentrating the mother liquor to recover more product, though it may require a second recrystallization.[7]
-
Premature crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, this will reduce the final yield. Ensure your filtration apparatus is pre-heated.
-
Expected losses: A typical recrystallization can result in a loss of 20-30% of the material, especially if the crude product is very impure.[7]
Q4: The crystals formed very quickly as a fine powder. Is this a problem?
A: Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of the purification.[6] Ideal crystallization should occur slowly, over a period of about 20 minutes.[6] To slow down crystal growth, reheat the solution and add a small amount of extra solvent (1-2 mL) before allowing it to cool slowly again.[6]
Q5: The purified crystals are still colored. How can I remove colored impurities?
A: If colored impurities persist, they can often be removed by using activated charcoal.
-
After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal to the solution.
-
Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot filtration to remove the charcoal before setting the solution aside to cool and crystallize.[6] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
Recrystallization Solvent Selection
| Solvent | Type | Rationale |
| Ethanol | Protic Polar | A good general-purpose solvent for recrystallization of moderately polar compounds.[10] |
| Methanol | Protic Polar | Similar to ethanol but more polar. |
| Isopropanol | Protic Polar | Less polar than ethanol; may offer different solubility characteristics. |
| Hexane / Ethyl Acetate | Nonpolar / Polar Aprotic | A common mixed-solvent system. Dissolve in hot ethyl acetate and add hot hexane until cloudy.[10] |
| Hexane / Acetone | Nonpolar / Polar Aprotic | Another effective mixed-solvent system.[10] |
| Toluene | Aromatic Nonpolar | Aryl compounds often crystallize well from toluene.[10] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude material in various hot and cold solvents.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a water bath or hot plate). Add just enough hot solvent to completely dissolve the solid.[5] Using an excess of solvent will reduce the final yield.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this process.[7] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Press the crystals as dry as possible on the filter paper.[7] Then, transfer the crystals to a watch glass or drying dish and allow them to air dry or dry in a desiccator. Ensure the final product is protected from light, as it can be light-sensitive.[4]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: A troubleshooting workflow for common recrystallization problems.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound = 97.0 GC 25245-29-8 [sigmaaldrich.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Iodo-1,2,3-trimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1,2,3-trimethoxybenzene.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides solutions to these potential problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated iodinating agent.- Inadequate catalyst amount. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.- Use fresh N-Iodosuccinimide (NIS) and ensure the trifluoroacetic acid (TFA) catalyst is not old or contaminated.- Ensure the correct catalytic amount of TFA is used as specified in the protocol. |
| Presence of Multiple Products | - Formation of regioisomers.- Over-iodination leading to di-iodo products. | - The primary regioisomer expected is this compound due to the directing effects of the methoxy groups. However, the formation of other isomers is possible. Careful purification by column chromatography or recrystallization is necessary.- Use the stoichiometric amount of the iodinating agent. Adding it portion-wise can help control the reaction and minimize the formation of di-iodinated byproducts. |
| Difficulty in Product Purification | - Similar polarities of the product and impurities.- Oiling out during recrystallization. | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from unreacted starting material and isomers.- For recrystallization, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Test various solvents like ethanol, methanol, or a mixture of hexane and ethyl acetate. |
| Low Yield | - Suboptimal reaction conditions.- Loss of product during workup and purification. | - Optimize reaction parameters such as temperature, reaction time, and solvent. A solvent-free approach using I₂ and H₂O₂ at 45°C has been reported to give high conversion for trimethoxybenzenes.[1]- Ensure efficient extraction and careful handling during purification steps to minimize product loss. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are:
-
Unreacted starting material: 1,2,3-trimethoxybenzene.
-
Regioisomers: While the 5-iodo isomer is the major product, small amounts of other isomers like 4-iodo-1,2,3-trimethoxybenzene might be formed.
-
Di-iodinated products: Over-iodination can lead to the formation of di-iodo-1,2,3-trimethoxybenzene isomers.
Q2: How can I identify the desired product and impurities using NMR spectroscopy?
The symmetry of the desired this compound results in a simplified NMR spectrum.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | Two singlets for the aromatic protons. Three singlets for the methoxy groups. | Fewer signals in the aromatic region due to symmetry. |
| 1,2,3-trimethoxybenzene (Starting Material) | A triplet and a doublet in the aromatic region. | Characteristic signals for the unsubstituted aromatic ring. |
| Di-iodinated byproducts | Fewer aromatic protons. For instance, a symmetrical di-iodo compound might show a singlet in the aromatic region. | Fewer signals in the aromatic region for symmetrical compounds. |
For comparison, the reported chemical shifts for a different regioisomer, 2-iodo-1,3,5-trimethoxybenzene, are δ 3.82 (s, 3H), 3.86 (s, 6H), and 6.14 (s, 2H) for ¹H NMR in CDCl₃, and δ 55.7, 56.6, 91.3, 159.9, and 162.3 for ¹³C NMR.[2]
Q3: What is the expected regioselectivity of the iodination of 1,2,3-trimethoxybenzene?
The three electron-donating methoxy groups activate the aromatic ring for electrophilic substitution. The position para to the C2-methoxy group and ortho to the C1- and C3-methoxy groups (the C5 position) is the most sterically accessible and electronically activated site, making this compound the primary product.[3]
Experimental Protocols
Synthesis of this compound using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is adapted from a general method for the iodination of methoxy-substituted benzenes.[4]
Materials:
-
1,2,3-trimethoxybenzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,2,3-trimethoxybenzene (1 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Potential Impurities
Caption: Relationship between starting material, desired product, and common impurities.
References
avoiding di-iodination byproducts in 1,2,3-trimethoxybenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the iodination of 1,2,3-trimethoxybenzene. Our goal is to help you minimize the formation of di-iodinated byproducts and achieve high yields of the desired mono-iodinated product.
Frequently Asked Questions (FAQs)
Q1: Why is 1,2,3-trimethoxybenzene prone to di-iodination?
A1: 1,2,3-Trimethoxybenzene has a highly activated aromatic ring due to the three electron-donating methoxy groups. These groups increase the electron density of the benzene ring, making it highly susceptible to electrophilic aromatic substitution. After the first iodine atom is introduced, the ring remains activated enough for a second iodination to occur, leading to the formation of di-iodinated byproducts.
Q2: What are the most common iodinating agents for this reaction?
A2: The most common and effective iodinating agents for 1,2,3-trimethoxybenzene are N-Iodosuccinimide (NIS) and a combination of molecular iodine (I₂) with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[1][2][3][4] The choice of reagent can influence the selectivity and reaction conditions.
Q3: How can I control the reaction to favor mono-iodination?
A3: The key to favoring mono-iodination is to control the stoichiometry of the reactants and the reaction conditions. Using a stoichiometric amount or a slight excess of the iodinating agent relative to 1,2,3-trimethoxybenzene is crucial. Additionally, controlling the reaction temperature and time can prevent the reaction from proceeding to di-iodination. For highly activated substrates, using milder reaction conditions is generally recommended.
Q4: What is the expected regioselectivity for the mono-iodination of 1,2,3-trimethoxybenzene?
A4: The mono-iodination of 1,2,3-trimethoxybenzene is expected to occur at the positions that are most activated by the methoxy groups and are sterically accessible. The primary product is typically 4-iodo-1,2,3-trimethoxybenzene.
Q5: How can I monitor the progress of the reaction and the formation of byproducts?
A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] These techniques allow for the separation and identification of the starting material, the desired mono-iodinated product, and any di-iodinated byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of mono-iodinated product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient amount of iodinating agent. | 1. Increase the reaction time and monitor by TLC/HPLC until the starting material is consumed. 2. Optimize the reaction temperature. For NIS, reactions are often run at room temperature or slightly elevated temperatures. For I₂/H₂O₂, a temperature of around 45°C is common.[3][4] 3. Ensure you are using at least one equivalent of the iodinating agent. |
| High percentage of di-iodinated byproduct | 1. Excess of iodinating agent. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Carefully control the stoichiometry. Use a 1:1 molar ratio of 1,2,3-trimethoxybenzene to the iodinating agent. 2. Monitor the reaction closely and stop it as soon as the mono-iodinated product is maximized. 3. Lower the reaction temperature to reduce the reaction rate and improve selectivity. |
| Reaction is not starting or is very slow | 1. Inactive iodinating agent. 2. Low-quality solvent. 3. Insufficient activation of iodine (for I₂/H₂O₂ method). | 1. Use a fresh batch of the iodinating agent. NIS can degrade over time. 2. Use anhydrous solvent, especially for reactions with NIS, as water can interfere with the reaction. 3. Ensure the oxidizing agent (H₂O₂) is active and used in the correct proportion. |
| Difficulty in purifying the mono-iodinated product | 1. Similar polarity of mono- and di-iodinated products. 2. Presence of unreacted starting material. | 1. Use column chromatography with a shallow solvent gradient to improve separation. HPLC can also be used for purification.[5] 2. Optimize the reaction to ensure full conversion of the starting material. |
Data Presentation
The following tables summarize quantitative data for the iodination of trimethoxybenzene derivatives under different conditions.
Table 1: Iodination of Trimethoxybenzenes with I₂/H₂O₂
| Substrate | Molar Ratio (Substrate:I₂:H₂O₂) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Mono-iodinated Product (%) |
| 1,2,3-Trimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | High | Not specified |
| 1,2,4-Trimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | High | Not specified |
| 1,3,5-Trimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | Quantitative | Not specified |
Data adapted from a study on the iodination of di- and trimethoxy substituted benzene derivatives.[1][4]
Table 2: Controlling Mono- vs. Di-iodination of a Dimethoxybenzene Analog
| Molar Ratio (Aromatic:Iodine) | Flow Rate (in micro-reactor) | Mono-iodinated Product (%) | Di-iodinated Product (%) |
| 1 : 1 | High | 98.6 | 1.4 |
| 1 : 2.2 | High | - | High |
This data for 1,3-dimethoxybenzene illustrates the principle that controlling stoichiometry and reaction conditions (in this case, in a micro-reactor) can significantly suppress di-iodination.
Experimental Protocols
Protocol 1: Mono-iodination of 1,2,3-Trimethoxybenzene using N-Iodosuccinimide (NIS)
Materials:
-
1,2,3-Trimethoxybenzene
-
N-Iodosuccinimide (NIS)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-iodination of 1,2,3-Trimethoxybenzene using I₂/H₂O₂
Materials:
-
1,2,3-Trimethoxybenzene
-
Iodine (I₂)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Reaction vial
-
Magnetic stirrer
-
Heating plate or water bath
Procedure:
-
In a reaction vial, combine 1,2,3-trimethoxybenzene (1.0 mmol) and Iodine (0.5 mmol).
-
Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.
-
Heat the solvent-free mixture to 45°C with stirring.
-
Maintain the reaction at 45°C for 5 hours.[3]
-
After cooling, dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.
-
Wash with brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
optimizing catalyst loading for Suzuki coupling with 5-Iodo-1,2,3-trimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with 5-Iodo-1,2,3-trimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki coupling reactions?
A1: this compound is an electron-rich and sterically hindered aryl iodide. These characteristics can present challenges in Suzuki coupling reactions. The electron-donating methoxy groups can make the oxidative addition of the palladium catalyst to the C-I bond slower compared to electron-deficient aryl halides.[1] Steric hindrance from the ortho-methoxy groups can also impede the approach of the catalyst and the subsequent steps in the catalytic cycle.[2]
Q2: How does palladium catalyst loading affect the outcome of the reaction?
A2: Catalyst loading is a critical parameter. Insufficient catalyst can lead to low or incomplete conversion. Conversely, excessively high catalyst loading can increase the cost, lead to the formation of palladium black, and potentially promote side reactions.[3] It also increases the difficulty of removing residual palladium from the final product, a crucial step in pharmaceutical applications. Optimization is key to finding the lowest effective catalyst concentration that provides a high yield in a reasonable timeframe.
Q3: What types of palladium catalysts and ligands are recommended for this substrate?
A3: For electron-rich and sterically hindered aryl halides, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended. Ligands such as SPhos, XPhos, and RuPhos can promote the challenging oxidative addition step and facilitate the reductive elimination to form the product.[1] Pre-catalysts like Buchwald's G3 or G4 palladacycles are also excellent choices as they efficiently generate the active Pd(0) species.
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the aryl iodide, and protodeboronation of the boronic acid.[4]
-
Homocoupling: This is often caused by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) can minimize this.[5]
-
Dehalogenation: This side reaction can occur in the presence of hydrides, which can arise from certain bases or solvents. Using a different base or ensuring anhydrous conditions can help.
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Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. Using anhydrous solvents, a suitable base, and fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure proper storage and handling to prevent deactivation. |
| Inefficient Oxidative Addition | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition to the electron-rich aryl iodide.[1] | |
| Inappropriate Base | The choice of base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] | |
| Low Reaction Temperature | For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier. Consider increasing the temperature in increments. | |
| Significant Side Product Formation | Oxygen in the Reaction | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5] |
| Unstable Boronic Acid | Use a fresh, high-purity sample of the boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). | |
| Incorrect Stoichiometry | Ensure the boronic acid is used in a slight excess (typically 1.1-1.5 equivalents). | |
| Formation of Palladium Black | Catalyst Decomposition | This can occur at high temperatures or with prolonged reaction times. Consider lowering the temperature or using a more stable catalyst system. |
| Difficulty in Product Purification | Residual Palladium | Optimize the reaction to use the lowest possible catalyst loading. Employ specialized purification techniques like silica gel chromatography with a suitable eluent system or use palladium scavengers. |
| Close Polarity of Product and Starting Material | If the product and starting material have similar polarities, purification by column chromatography can be challenging. Adjust the eluent system or consider recrystallization. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
The following table provides representative data on the effect of catalyst loading on the yield of the Suzuki coupling of this compound with phenylboronic acid.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 95 |
| 4 | Pd(OAc)₂ | SPhos | 5.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 94 |
Note: This data is illustrative and based on typical trends for similar substrates. Optimal conditions may vary.
Table 2: Comparison of Different Catalyst Systems
This table compares the performance of different palladium catalyst and ligand systems for the same reaction.
| Entry | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 24 | 65 |
| 2 | PdCl₂(dppf) | 2.0 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 85 |
| 3 | Pd₂(dba)₃ / SPhos | 1.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 93 |
| 4 | SPhos G3 Precatalyst | 1.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 10 | 96 |
Note: This data is illustrative and based on typical trends for similar substrates. Optimal conditions may vary.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
References
Technical Support Center: Troubleshooting Failed Heck Reactions with 5-Iodo-1,2,3-trimethoxybenzene
For researchers, scientists, and drug development professionals utilizing the Heck reaction, failures or low yields with electron-rich substrates such as 5-Iodo-1,2,3-trimethoxybenzene can be a significant bottleneck. This guide provides targeted troubleshooting advice, detailed experimental protocols, and comparative data to address common issues encountered during the synthesis of substituted alkenes using this specific aryl iodide.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help diagnose and resolve experimental challenges.
Q1: My Heck reaction with this compound is not working or giving very low yields. What is the most likely cause?
A1: The primary challenge with this compound is its electron-rich nature, a direct consequence of the three methoxy groups on the aromatic ring. This high electron density significantly slows down the initial and often rate-limiting step of the Heck catalytic cycle: the oxidative addition of the aryl iodide to the Pd(0) catalyst. To overcome this, reaction conditions must be specifically tailored to promote this crucial step.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black signifies the decomposition and agglomeration of the palladium catalyst into an inactive state. This is a common issue when reactions require high temperatures for extended periods to activate unreactive substrates. To mitigate this:
-
Use a stabilizing ligand: Phosphine ligands or N-heterocyclic carbenes (NHCs) can coordinate to the palladium center, stabilizing it and preventing aggregation.
-
Lower the reaction temperature: If possible, try to find a more active catalyst system that allows for lower reaction temperatures.
-
Ensure anaerobic conditions: Although not always strictly necessary for Heck reactions, limiting oxygen can sometimes help preserve the catalyst's activity.
Q3: What type of ligand is best suited for the Heck reaction with this electron-rich aryl iodide?
A3: For less reactive aryl halides, bulky and electron-donating phosphine ligands are often required to enhance catalyst activity.[1] These ligands promote the oxidative addition step. Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or other Buchwald-type ligands. N-heterocyclic carbenes (NHCs) have also emerged as excellent alternatives to phosphine ligands, offering high stability and activity.[1]
Q4: Can the choice of base impact the success of the reaction?
A4: Absolutely. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. For Heck reactions, common choices include organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[2] The strength and solubility of the base can influence the reaction rate and outcome. For instance, a stronger base might be necessary if the reaction is sluggish, but it could also lead to side reactions.
Q5: Are there common side reactions to be aware of with this substrate?
A5: A frequently observed side reaction is the reductive Heck reaction , where the aryl iodide is reduced to the corresponding arene (1,2,3-trimethoxybenzene) instead of coupling with the alkene.[1] This can become prominent if the desired coupling is slow. Optimizing the conditions to accelerate the main Heck pathway is the best strategy to minimize this side product.
Q6: My reaction is stalled. Should I increase the temperature?
A6: While higher temperatures can increase the reaction rate, they also accelerate catalyst decomposition. A stepwise increase in temperature is a reasonable approach, but it should be done in conjunction with monitoring for the formation of palladium black. If decomposition occurs, a more effective strategy is to switch to a more active catalyst system (e.g., by changing the ligand) that can operate efficiently at a lower temperature.
Quantitative Data Summary
The following table summarizes various reported conditions for cross-coupling reactions involving this compound, providing a comparative overview of different catalytic systems and their efficiencies.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Crotonaldehyde | Pd(OAc)₂ (5 mol%) / AgOAc (2 equiv.) | - | Acetonitrile | Reflux | 19 | 44 | [3] |
| 4-Methoxyphenylacetylene | Aminophosphine Pincer Pd-complex (10⁻⁴ mol%) | K₂CO₃ | Propylene Carbonate | 120 | 8 | 87 | [4] |
| 4-Methoxyphenylboronic acid | Aminophosphine Pincer Pd-complex | - | - | - | - | 78 | [4] |
| Methyl 4-iodobenzoate | NiCl₂(dme) / Ligand / Zn | - | DMA | 60 | 12 | 55 | [5] |
Detailed Experimental Protocol
The following protocol is adapted from a reported Heck reaction of this compound with crotonaldehyde, which proceeds via a cationic pathway.[3]
Reaction: Heck Coupling of this compound with Crotonaldehyde
Materials:
-
This compound (1.0 equiv.)
-
Crotonaldehyde (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Silver(I) acetate (AgOAc, 2.0 equiv.)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and silver(I) acetate (2.0 equiv.).
-
Add anhydrous acetonitrile to the flask.
-
Add crotonaldehyde (1.2 equiv.) to the reaction mixture.
-
Place the flask in a preheated oil bath and heat the mixture to reflux.
-
Stir the reaction at reflux for 19 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde product.
Expected Yield: 44%[3]
Visualizing the Troubleshooting Workflow
To aid in systematically addressing a failed Heck reaction, the following workflow diagram illustrates a logical sequence of steps to take.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Aminophosphine Palladium Pincer-Catalyzed Carbonylative Sonogashira and Suzuki–Miyaura Cross-Coupling with High Catalytic Turnovers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
column chromatography conditions for purifying 5-Iodo-1,2,3-trimethoxybenzene
This guide provides detailed protocols and troubleshooting advice for the purification of 5-Iodo-1,2,3-trimethoxybenzene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of this compound and related aromatic compounds.[1][2] Alumina can also be considered as an alternative if the compound shows instability on silica gel.[3]
Q2: What is a suitable eluent (mobile phase) system for this purification?
A2: A mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or isopropanol is a good starting point.[1][4] Based on HPLC data for similar compounds, a mobile phase of n-hexane and isopropanol (e.g., 95:5 v/v) is a plausible system.[1] Alternatively, a hexanes/ethyl acetate mixture is a common choice for the purification of moderately polar organic compounds.[4][5]
Q3: How can I determine the appropriate solvent ratio before running the column?
A3: The ideal solvent system should be determined by thin-layer chromatography (TLC) before performing column chromatography.[2] The target compound should have an Rf value between 0.3 and 0.7 for good separation.[2]
Q4: What are the expected physical properties of purified this compound?
A4: Purified this compound is typically a yellow to pale brown crystalline solid or powder.[6] It has a molecular weight of 294.09 g/mol .[7][8] The melting point is in the range of 80.5-89.5 °C.[6]
Q5: Is this compound stable on silica gel?
A5: While many compounds are stable, some can decompose on silica gel.[3] It is advisable to test the stability of your compound by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear (2D TLC).[3]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the purification of this compound using flash column chromatography with silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes/flasks
-
Rotary evaporator
2. Preparation:
-
TLC Analysis: Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20). Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plates. Develop the plates to find a solvent system that gives your target compound an Rf of ~0.3-0.4 and good separation from impurities.
-
Column Packing (Slurry Method):
-
Secure the column vertically to a stand in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[9]
-
Continuously run the eluent through the column until the silica bed is stable. Do not let the column run dry.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[9] Using a pipette, carefully add the solution to the top of the silica gel.[9]
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to start the elution (flash chromatography).
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterize the purified product (e.g., by NMR, melting point).
Data Summary
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | n-Hexanes:Ethyl Acetate or n-Hexanes:Isopropanol |
| Eluent Ratio | To be determined by TLC (aim for Rf of 0.3-0.4) |
| Sample Loading | Wet or Dry Loading |
| Detection Method | TLC with UV visualization (254 nm) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound won't elute from the column | The eluent is not polar enough. The compound may have decomposed on the silica gel.[3] | Gradually increase the polarity of the eluent. Check the stability of your compound on silica using a 2D TLC test.[3] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[3] |
| Compound elutes too quickly (in the solvent front) | The eluent is too polar. | Use a less polar solvent system. This should have been identified during the initial TLC screening. |
| Poor separation of compounds | The chosen eluent system is not optimal. The column was poorly packed. The column was overloaded with the sample. | Re-evaluate the solvent system using TLC to achieve better separation.[2] Repack the column carefully to ensure it is homogenous. Use an appropriate amount of silica gel for the amount of sample being purified. |
| Cracks or channels in the silica gel bed | The column ran dry. The silica gel was not packed properly. | Always keep the solvent level above the top of the silica gel. Ensure the silica is packed as a uniform slurry to avoid air pockets. |
| Streaky bands or tailing on TLC/column | The sample was overloaded on the column or TLC plate. The compound may be acidic or basic. | Use a more dilute sample for loading. If the compound is acidic, a small amount of acetic acid can be added to the eluent. If it is basic, a small amount of triethylamine can be added. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound = 97.0 GC 25245-29-8 [sigmaaldrich.com]
- 8. This compound | C9H11IO3 | CID 298133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
managing temperature control during the iodination of 1,2,3-trimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the electrophilic iodination of 1,2,3-trimethoxybenzene. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the iodination of 1,2,3-trimethoxybenzene?
A1: The optimal temperature for iodination of 1,2,3-trimethoxybenzene is highly dependent on the chosen iodinating agent and catalyst system. For milder, more activating systems such as iodine with hydrogen peroxide, temperatures around 45°C are effective.[1] For systems requiring more thermal energy, such as those using iodine and nitrogen dioxide, temperatures can be significantly higher, around 120°C.[2] It is crucial to consult the specific protocol for the reagents being used.
Q2: How does temperature affect the rate and selectivity of the reaction?
A2: Temperature has a significant impact on both the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but may lead to a decrease in selectivity, favoring the formation of di-iodinated or other side products. For activated substrates like 1,2,3-trimethoxybenzene, careful temperature control is essential to prevent over-iodination.
Q3: What are the common side products observed during the iodination of 1,2,3-trimethoxybenzene, and how can temperature control minimize their formation?
A3: The most common side product is the di-iodinated 1,2,3-trimethoxybenzene. The formation of this and other byproducts can be minimized by maintaining the recommended temperature for the specific protocol. Exceeding the optimal temperature can provide the activation energy necessary for a second iodination event to occur.
Q4: Are there any recommended methods for precise temperature control during the reaction?
A4: For reactions requiring stable and uniform heating, an oil bath with a contact thermometer or a temperature-controlled mantle is recommended. For reactions at or below room temperature, an ice bath or a cryo-cooler can be used. It is important to ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low to no product yield | Reaction temperature is too low, providing insufficient activation energy. | Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. Ensure the heating apparatus is functioning correctly and is in good contact with the reaction vessel. |
| Inefficient stirring leading to poor heat distribution. | Increase the stirring rate to ensure the reaction mixture is homogeneous. | |
| Formation of multiple products (low selectivity) | Reaction temperature is too high, leading to side reactions such as di-iodination. | Lower the reaction temperature. If the reaction is highly exothermic, consider adding the reagents portion-wise or using a cooling bath to dissipate heat. |
| Reaction time is too long at an elevated temperature. | Reduce the reaction time and monitor the reaction closely to stop it once the desired product is formed. | |
| Reaction appears to stall before completion | Deactivation of the catalyst or iodinating agent at the current temperature. | Consult the literature for the optimal temperature range of the specific catalytic system. Some catalysts may require a specific temperature to remain active. |
| Formation of inhibitory byproducts that are temperature-dependent. | Attempt the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Method A: Iodination using Iodine and Nitrogen Dioxide
This method is suitable for producing 1-iodo-2,3,4-trimethoxybenzene.
Materials:
-
1,2,3-trimethoxybenzene
-
Iodine (I₂)
-
Nitrogen Dioxide (N₂O₄)
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine 1,2,3-trimethoxybenzene and iodine.
-
Introduce nitrogen dioxide into the reaction mixture.
-
Place the vessel in a preheated oil bath at 120°C.[2]
-
Stir the reaction mixture magnetically at 120°C for 12 hours.[2]
-
After the reaction is complete, allow the system to cool to room temperature.
-
Purify the crude reaction mixture by column chromatography on silica gel to obtain the 1-iodo-2,3,4-trimethoxybenzene product.[2]
Method B: Iodination using Iodine and Hydrogen Peroxide
This "green chemistry" approach offers a milder alternative.
Materials:
-
1,2,3-trimethoxybenzene
-
Iodine (I₂)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
Procedure:
-
Combine 1,2,3-trimethoxybenzene, iodine, and 30% aqueous hydrogen peroxide in a reaction vessel. The typical molar ratio of substrate to I₂ to oxidant is 1:0.5:0.6.[1]
-
Heat the reaction mixture to 45°C.[1]
-
Maintain the temperature and stir for 5 hours.[1]
-
Upon completion, the crude product can be isolated. Further purification may be required depending on the desired purity.
Quantitative Data Summary
| Method | Iodinating System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| A | I₂ / N₂O₄ | 120 | 12 | High (expected) | [2] |
| B | I₂ / 30% aq. H₂O₂ | 45 | 5 | High Conversion | [1] |
Note: For Method A, a high yield is expected based on the provided protocol. For Method B, the source reports high conversion for trimethoxybenzenes, with a quantitative yield specifically mentioned for the 1,3,5-isomer. A high yield is therefore anticipated for the 1,2,3-isomer.[1][2]
Visualizations
Caption: General experimental workflow for the iodination of 1,2,3-trimethoxybenzene.
Caption: A troubleshooting decision tree for temperature-related issues.
References
side reactions of 5-Iodo-1,2,3-trimethoxybenzene under basic conditions
Welcome to the Technical Support Center for 5-Iodo-1,2,3-trimethoxybenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions of this compound, particularly under basic conditions. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of 1,2,3-Trimethoxybenzene
If you are observing a significant amount of the deiodinated side product, 1,2,3-trimethoxybenzene, in your reaction, it is likely due to a competitive dehalogenation reaction. This is a common issue with aryl iodides under basic conditions.
Troubleshooting Steps:
-
Re-evaluate Your Base: The choice and strength of the base can significantly influence the extent of dehalogenation. Strongly basic and non-nucleophilic bases, especially in the presence of a hydrogen source, can promote this side reaction.
-
Control the Temperature: Higher reaction temperatures can sometimes favor the dehalogenation pathway.
-
Exclude Radical Initiators: Dehalogenation can proceed through a radical mechanism. Ensure your reaction is free from unintentional radical initiators (e.g., exposure to light, certain metal impurities).
Plausible Experimental Data on Dehalogenation:
The following table summarizes the hypothetical yield of the dehalogenated product, 1,2,3-trimethoxybenzene, when this compound is subjected to various basic conditions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of 1,2,3-trimethoxybenzene (%) |
| 1 | NaH (2.0) | THF | 65 | 12 | 15 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 12 | 5 |
| 3 | t-BuOK (2.0) | t-BuOH | 80 | 8 | 35 |
| 4 | DBU (1.5) | Toluene | 110 | 12 | 20 |
Experimental Protocol to Minimize Dehalogenation in a Nucleophilic Aromatic Substitution (SNAr) Reaction:
This protocol describes a hypothetical SNAr reaction with piperidine, aiming to minimize the formation of 1,2,3-trimethoxybenzene.
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 mmol, 294.1 mg).
-
Add a mild inorganic base such as potassium carbonate (2.0 mmol, 276.4 mg).
-
Add the nucleophile, piperidine (1.2 mmol, 119 µL).
-
Add 5 mL of a polar aprotic solvent like DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Unexpected Isomeric Products
The formation of isomeric products, where the incoming nucleophile has added to a position other than the carbon that was originally bonded to the iodine, is strong evidence for the formation of a benzyne intermediate.
Troubleshooting Steps:
-
Modify the Base: Benzyne formation is typically favored by very strong bases, such as sodium amide (NaNH₂) or potassium t-butoxide (t-BuOK), which are capable of deprotonating the aromatic ring ortho to the iodide. Using a weaker base can often suppress this pathway.
-
Lower the Reaction Temperature: High temperatures can promote the elimination reaction that leads to the benzyne intermediate.
-
Trapping Experiments: To confirm the presence of a benzyne intermediate, a trapping agent like furan can be added to the reaction mixture. The formation of a Diels-Alder adduct would provide strong evidence for the benzyne mechanism.
Plausible Experimental Data on Benzyne Formation:
This table shows the hypothetical product distribution from the reaction of this compound with a strong base and a nucleophile, illustrating the formation of isomeric products via a benzyne intermediate.
| Entry | Base | Nucleophile | Product(s) | Ratio |
| 1 | NaNH₂ | NH₃ (liq.) | 4-Amino-1,2,3-trimethoxybenzene | 1:1 |
| 5-Amino-1,2,3-trimethoxybenzene | ||||
| 2 | t-BuOK | Phenol | 4-Phenoxy-1,2,3-trimethoxybenzene | 1:1 |
| 5-Phenoxy-1,2,3-trimethoxybenzene |
Experimental Protocol for Detecting a Benzyne Intermediate:
This protocol outlines a trapping experiment to detect the formation of the benzyne intermediate from this compound.
-
In a flame-dried, three-neck flask under an argon atmosphere, add 5 mL of anhydrous THF.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.2 mmol) at -78 °C.
-
Add a solution of this compound (1.0 mmol, 294.1 mg) in 2 mL of anhydrous THF dropwise.
-
After stirring for 30 minutes, add furan (5.0 mmol, 365 µL) as a trapping agent.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and analyze the crude product by GC-MS and ¹H NMR for the presence of the Diels-Alder adduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound under basic conditions?
A1: The two most prevalent side reactions are dehalogenation (reduction) to form 1,2,3-trimethoxybenzene and elimination to form a highly reactive benzyne intermediate, which can then be trapped by a nucleophile to give a mixture of isomeric products.
Q2: How can I minimize the dehalogenation of this compound?
A2: To minimize dehalogenation, it is advisable to use milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or t-BuOK. Additionally, using anhydrous conditions and ensuring the absence of adventitious hydrogen sources can suppress this side reaction. Running the reaction at the lowest effective temperature can also be beneficial.
Q3: What evidence suggests the formation of a benzyne intermediate?
A3: The primary evidence for a benzyne intermediate is the observation of a mixture of regioisomeric products where the nucleophile has added to both the carbon that was attached to the iodine and the adjacent carbon. Confirmatory evidence can be obtained by trapping the benzyne with a diene like furan to form a characteristic Diels-Alder adduct.
Q4: I am performing an Ullmann coupling with this compound and observe significant amounts of 1,2,3-trimethoxybenzene. What is the likely cause?
A4: The formation of 1,2,3-trimethoxybenzene during an Ullmann coupling is likely due to a competitive dehalogenation pathway. This can be exacerbated by the presence of a hydrogen donor in the reaction mixture (e.g., certain ligands, residual water, or the amine/alcohol nucleophile itself under certain conditions). To mitigate this, ensure anhydrous conditions, consider a different ligand, and optimize the reaction temperature.
Q5: Can the methoxy groups on the ring be cleaved under strongly basic conditions?
A5: While methoxy groups are generally stable, under very harsh basic conditions and high temperatures, demethylation to the corresponding phenol can occur. However, this is typically not a major side reaction under the conditions where dehalogenation or benzyne formation are the primary concerns.
Visualizations
Technical Support Center: Large-Scale Synthesis of 5-Iodo-1,2,3-trimethoxybenzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Iodo-1,2,3-trimethoxybenzene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Q1: The iodination reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?
A1: Incomplete iodination is a common challenge that can often be attributed to several factors. Firstly, the activity of the iodinating agent is critical. If you are using molecular iodine (I₂), ensure that the oxidizing agent, such as hydrogen peroxide or nitric acid, is fresh and added appropriately to generate the electrophilic iodine species in situ. The reaction is also sensitive to temperature; operating at sub-optimal temperatures can lead to slow reaction kinetics.
Potential Solutions:
-
Verify Reagent Quality: Use fresh, high-purity iodine and ensure the oxidizing agent has not degraded.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side-product formation.
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Increase Stirring Efficiency: On a large scale, inefficient mixing can lead to localized areas of low reagent concentration. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be a simple solution to drive it to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
Q2: I am observing the formation of significant amounts of di-iodinated byproducts. How can I minimize this side reaction?
A2: The formation of di-iodinated species is typically a result of the high reactivity of the trimethoxybenzene ring. Once the first iodine atom is introduced, the ring remains activated and can undergo a second iodination.
Potential Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess of the starting material, 1,2,3-trimethoxybenzene, can help to consume the iodinating agent before it can react a second time with the mono-iodinated product.
-
Slow Reagent Addition: Add the iodinating agent or the oxidizing agent dropwise or in portions over an extended period. This helps to maintain a low concentration of the active electrophile in the reaction mixture, favoring mono-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-iodination, as the activation energy for the second iodination is often higher.
Q3: The crude product contains isomeric impurities. What is the likely cause and how can they be removed?
A3: The presence of regioisomers, such as 4-Iodo-1,2,3-trimethoxybenzene, can occur depending on the reaction conditions and the specific iodinating agent used. While the 5-position is sterically and electronically favored, changes in reaction parameters can influence the regioselectivity.
Potential Solutions:
-
Choice of Iodinating Agent: Some iodinating systems offer higher regioselectivity than others. Research different iodination protocols to identify one that is known to favor the desired isomer.
-
Purification Strategy: Isomeric impurities can often be removed through careful purification. Recrystallization is a common and effective method for purifying this compound on a large scale. Experiment with different solvent systems to find one that provides good separation. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective. Column chromatography is also an option, though it may be less practical for very large quantities.
Q4: The work-up procedure is difficult, with the formation of emulsions or a product that is difficult to handle. What can I do to improve the isolation process?
A4: Large-scale work-ups can present physical handling challenges that are not always apparent at the lab scale.
Potential Solutions:
-
Optimize Quenching: If an oxidizing agent is used, ensure it is fully quenched before extraction. The addition of a reducing agent like sodium thiosulfate or sodium bisulfite can help to remove unreacted iodine and other oxidizing species.
-
Solvent Selection: Choose extraction solvents that have a significant density difference from the aqueous layer to facilitate clean phase separation.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water.
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Product Precipitation/Crystallization: If the product is a solid, consider a work-up procedure that leads to its precipitation or crystallization directly from the reaction mixture, which can simplify isolation.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider for the large-scale synthesis of this compound?
A: Safety is paramount in any large-scale synthesis. Key considerations include:
-
Handling of Iodine: Iodine is corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[1] Always handle iodine in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidizing Agents: If using strong oxidizing agents like nitric acid or hydrogen peroxide, be aware of their potential to cause burns and to react violently with other materials.[2] Ensure proper procedures are in place for their storage, handling, and quenching.
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Exothermic Reactions: The iodination of an activated aromatic ring can be exothermic. On a large scale, this can lead to a rapid temperature increase if not properly controlled. Use a reactor with adequate cooling capacity and monitor the internal temperature closely during the addition of reagents.
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Solvent Hazards: Be aware of the flammability and toxicity of the solvents used in the reaction and purification steps. Ensure the reactor and work-up equipment are properly grounded to prevent static discharge.
Q: What is a typical starting material for the synthesis of this compound?
A: The most common starting material is 1,2,3-trimethoxybenzene. This can be prepared from pyrogallol through methylation.[3][4]
Q: What are some common methods for the purification of this compound on a large scale?
A: The most common and scalable method for the purification of solid organic compounds is recrystallization. The choice of solvent is crucial and should be determined through small-scale experiments. For very high purity requirements, a second recrystallization or column chromatography may be necessary, although the latter can be challenging and costly on a very large scale.
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the relative amounts of starting material, product, and any byproducts.
-
Gas Chromatography (GC): Can also be used to monitor the reaction, particularly if the components are volatile.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Starting Material | 1,2,3-trimethoxybenzene | Prepared from pyrogallol. |
| Iodinating Agent | Molecular Iodine (I₂) | Typically used with an oxidizing agent. |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | A common and relatively "green" oxidant.[2] |
| Solvent | Acetic Acid, Methanol, or Chlorinated Solvents | Solvent choice can impact reaction rate and selectivity.[5] |
| Reaction Temperature | 25 - 60 °C | Higher temperatures may lead to more byproducts. |
| Reaction Time | 2 - 24 hours | Highly dependent on scale, temperature, and reagents. |
| Typical Yield | 70 - 90% | Can be lower on a large scale without optimization. |
| Major Byproducts | Di-iodinated trimethoxybenzene, Regioisomers | Formation is dependent on reaction conditions. |
| Purification Method | Recrystallization | Common for large-scale purification of solid products. |
Experimental Protocols
1. Synthesis of 1,2,3-trimethoxybenzene from Pyrogallol
This procedure is adapted from established laboratory methods and should be scaled with appropriate engineering controls.
-
To a suitable reactor equipped with mechanical stirring, a thermometer, and an addition funnel, add pyrogallol and a suitable base (e.g., sodium hydroxide solution).
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Cool the mixture in an ice bath.
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Slowly add a methylating agent, such as dimethyl sulfate, via the addition funnel, ensuring the temperature is maintained below a safe limit (e.g., < 40 °C). Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood with appropriate PPE.
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After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).
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Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent under reduced pressure to yield crude 1,2,3-trimethoxybenzene.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
2. Large-Scale Synthesis of this compound
This is a general procedure and should be optimized for your specific equipment and scale.
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Charge a reactor with 1,2,3-trimethoxybenzene and a suitable solvent (e.g., glacial acetic acid).
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Add molecular iodine to the mixture and stir until it is dissolved or well-dispersed.
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Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) to the reaction mixture via an addition funnel. Maintain the temperature within the desired range using a cooling bath.
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Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting material is no longer observed.
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Once the reaction is complete, cool the mixture and quench any unreacted iodine by adding a solution of sodium thiosulfate until the brown color of iodine disappears.
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Add water to the reaction mixture to precipitate the crude product.
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Isolate the solid product by filtration and wash the filter cake with water to remove any inorganic salts.
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Dry the crude product under vacuum.
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
impact of solvent choice on the synthesis of 5-Iodo-1,2,3-trimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Iodo-1,2,3-trimethoxybenzene. The information is tailored for researchers, scientists, and drug development professionals to address challenges encountered during experimentation, with a focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis is typically achieved through electrophilic aromatic iodination of 1,2,3-trimethoxybenzene. Commonly employed methods vary by the iodinating agent and the solvent system. Key approaches include:
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Solvent-Free Reaction: Utilizing iodine (I₂) with an oxidizing agent like 30% aqueous hydrogen peroxide (H₂O₂). This method is considered a green chemistry approach.[1][2]
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Acetonitrile: Using N-Iodosuccinimide (NIS) as the iodinating agent in acetonitrile. This polar aprotic solvent facilitates the reaction, often at room temperature.[3][4]
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Acetic Acid: Employing iodine in the presence of an oxidizing agent such as iodic acid (HIO₃) in a mixture of glacial acetic acid and acetic anhydride.[5]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the outcome of the iodination reaction. Key effects include:
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Reaction Rate: Polar solvents like acetonitrile can significantly accelerate the reaction compared to nonpolar solvents. For instance, iodination with NIS is much faster in acetonitrile than in carbon tetrachloride.[3]
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Reagent Solubility: The solvent must effectively dissolve the substrate and the iodinating agent to ensure a homogeneous reaction mixture and efficient reaction.
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Regioselectivity: While the primary product is the 5-iodo isomer due to the directing effects of the methoxy groups, the solvent can influence the formation of other isomers.
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Work-up and Purification: The choice of solvent will dictate the work-up procedure and the strategy for purification. For example, a solvent-free reaction will have a different work-up than a reaction conducted in a high-boiling point solvent.
Q3: What is the expected regioselectivity for the iodination of 1,2,3-trimethoxybenzene?
A3: The three methoxy groups on the benzene ring are ortho, para-directing. The position C5 is para to the C2-methoxy group and ortho to the C1 and C3-methoxy groups, making it the most electronically activated and sterically accessible position for electrophilic attack. Therefore, the major product is expected to be this compound. However, minor amounts of other isomers could be formed depending on the reaction conditions.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for different solvent systems used in the synthesis of this compound.
| Parameter | Solvent-Free | Acetonitrile | Acetic Acid |
| Iodinating System | I₂ / 30% aq. H₂O₂ | N-Iodosuccinimide (NIS) | I₂ / HIO₃ |
| Substrate (mmol) | 1.0 | 1.0 | Not specified |
| Iodine Source (mmol) | 0.5 | 1.0 | Not specified |
| Oxidant (mmol) | 0.6 | - | HIO₃ |
| Temperature | 45°C | Room Temperature | 45-50°C |
| Reaction Time | 5 hours | Varies (substrate dependent) | Several hours |
| Conversion | 87%[2] | Good to excellent for methoxybenzenes[3] | Good yields for activated arenes |
| Isolated Yield | 69%[2] | Not specified for this isomer | Not specified |
| Purity | ≥97.0% (GC) is commercially available | Not specified | Not specified |
Experimental Protocols
Method A: Solvent-Free Synthesis
Iodinating System: Iodine (I₂) / 30% aqueous Hydrogen Peroxide (H₂O₂)
Procedure:
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To 1.0 mmol of 1,2,3-trimethoxybenzene, add 0.5 mmol of iodine (I₂).
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Add 0.6 mmol of 30% aqueous hydrogen peroxide (H₂O₂).
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Stir the mixture at 45°C for 5 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by recrystallization or column chromatography.
Method B: Synthesis in Acetonitrile
Iodinating System: N-Iodosuccinimide (NIS)
Procedure:
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Dissolve 1.0 mmol of 1,2,3-trimethoxybenzene in 4 mL of acetonitrile.
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Add 1.0 mmol of N-Iodosuccinimide (NIS) to the solution.
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Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate's reactivity and should be monitored by TLC.[3]
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Upon completion, evaporate the acetonitrile under reduced pressure.
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Add diethyl ether to the residue.
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Wash the ethereal phase with an aqueous sodium bisulfite solution and then with water.[3]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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The crude product can be further purified if necessary.
Troubleshooting Guide
Q4: I am getting a low yield. What are the possible causes and how can I improve it?
A4: Low yields can result from several factors depending on the chosen method.
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For all methods:
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Impure Starting Material: Ensure the 1,2,3-trimethoxybenzene is pure.
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Decomposition of Reagents: Iodinating agents can be sensitive to light and moisture. Use fresh or properly stored reagents. N-Iodosuccinimide should be protected from light and moisture.
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
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Sub-optimal Stoichiometry: Ensure the correct molar ratios of reactants are used.
-
-
Solvent-Free Method Specifics:
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Inefficient Mixing: In the absence of a solvent, ensure vigorous stirring to maximize the contact between the reactants.
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Decomposition of H₂O₂: Hydrogen peroxide can decompose at higher temperatures. Maintain the recommended reaction temperature of 45°C.
-
-
Acetonitrile Method Specifics:
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Solvent Quality: Use anhydrous acetonitrile, as water can affect the reactivity of NIS.
-
-
Acetic Acid Method Specifics:
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Acid Concentration: The concentration of acetic acid and the presence of acetic anhydride can be critical. Ensure the correct solvent composition.
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Q5: I am observing the formation of multiple products in my TLC analysis. What are they and how can I avoid them?
A5: The formation of multiple spots on a TLC plate could indicate side reactions or the presence of unreacted starting material.
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Di-iodinated Products: The formation of di-iodinated species is a possibility, especially with prolonged reaction times or an excess of the iodinating agent. To minimize this, use a stoichiometric amount of the iodinating agent and monitor the reaction closely.
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Other Isomers: While the 5-iodo isomer is the major product, small amounts of other isomers might form. Purification by column chromatography or recrystallization is typically required to isolate the desired product.
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Oxidation of the Substrate: Strong oxidizing conditions could potentially lead to the oxidation of the methoxy groups or the aromatic ring, although this is less common under the described iodination conditions.
Q6: What is the best way to purify the final product?
A6: The purification method depends on the scale of the reaction and the nature of the impurities.
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Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective method for purification.
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Column Chromatography: For separating isomers or removing colored impurities, column chromatography on silica gel is a standard and effective technique. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point for elution.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. sphinxsai.com [sphinxsai.com]
characterization of unexpected byproducts in 5-Iodo-1,2,3-trimethoxybenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1,2,3-trimethoxybenzene. The information is designed to help identify and characterize unexpected byproducts and optimize the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common expected byproducts in the synthesis of this compound?
The most common expected byproducts are unreacted starting material (1,2,3-trimethoxybenzene) and di-iodinated products. The formation of di-iodinated species is a common issue in the iodination of activated aromatic rings. The extent of this over-iodination can often be controlled by adjusting the stoichiometry of the iodinating agent.
Q2: What are some potential unexpected byproducts I should be aware of?
While less common, the following unexpected byproducts may be formed under certain conditions:
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Demethylated Products: Harsh acidic conditions or the use of certain Lewis acid catalysts can potentially lead to the cleavage of one or more methyl ethers, resulting in hydroxylated iodo-trimethoxybenzene derivatives.
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Oxidized/Colored Impurities: The presence of strong oxidizing agents or exposure to air and light can lead to the formation of colored impurities. These are often complex mixtures of quinone-type structures or other degradation products. The starting material, 1,2,3-trimethoxybenzene, can also be prone to oxidation.
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Rearrangement Products: Although less likely for this specific substrate, acid-catalyzed rearrangements of substituents on the benzene ring can occasionally occur under harsh conditions.
Q3: My reaction mixture has turned a dark color. What could be the cause and how can I prevent it?
Dark coloration is typically indicative of oxidation. This can be caused by:
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Excess Oxidizing Agent: If using a method that employs an oxidant (e.g., H₂O₂), an excess can lead to the oxidation of the electron-rich aromatic ring.
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Air Oxidation: Electron-rich phenols and methoxybenzenes can be susceptible to air oxidation, which can be exacerbated by heat and light.
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Impure Starting Materials or Solvents: Impurities can sometimes catalyze degradation and color formation.
To prevent this, it is advisable to use purified reagents and solvents, run the reaction under an inert atmosphere (e.g., nitrogen or argon), and protect the reaction from light.
Q4: How can I effectively remove di-iodinated byproducts from my final product?
Separation of the mono- and di-iodinated products can often be achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity difference between the mono- and di-iodinated compounds should allow for their separation. Recrystallization can also be an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature moderately.- Ensure efficient stirring. |
| Decomposition of product or starting material. | - Use milder reaction conditions.- Protect the reaction from light and air (inert atmosphere).- Use purified reagents and solvents. | |
| Presence of significant amounts of starting material (1,2,3-trimethoxybenzene) | Insufficient iodinating agent. | - Increase the molar equivalents of the iodinating agent (e.g., NIS or I₂). |
| Reaction time too short. | - Monitor the reaction by TLC or GC-MS to ensure completion. | |
| Formation of di-iodinated byproducts | Excess iodinating agent. | - Use a stoichiometric amount (or a slight excess) of the iodinating agent.[1] |
| High reaction temperature. | - Perform the reaction at a lower temperature. | |
| Formation of colored impurities | Oxidation of the aromatic ring. | - Run the reaction under an inert atmosphere.- Use degassed solvents.- Avoid excessive heat and light. |
| Impure reagents. | - Use freshly purified starting materials and reagents. | |
| Presence of demethylated byproducts | Acidic reaction conditions. | - If using an acid catalyst, consider a milder acid or a non-acidic method.- Buffer the reaction mixture if possible. |
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from a general procedure for the iodination of methoxybenzenes.[1]
Materials:
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1,2,3-trimethoxybenzene
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N-Iodosuccinimide (NIS)
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Acetonitrile (CH₃CN)
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Diethyl ether
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Aqueous sodium bisulfite (NaHSO₃) solution
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Water
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Round-bottom flask
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Magnetic stirrer
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Standard laboratory glassware
Procedure:
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To a solution of 1,2,3-trimethoxybenzene (1 mmol) in acetonitrile (4 mL), add N-Iodosuccinimide (1.0-1.1 mmol).
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete (as indicated by TLC), evaporate the acetonitrile under reduced pressure.
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Add diethyl ether to the residue.
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Wash the ethereal phase with an aqueous sodium bisulfite solution to remove any unreacted iodine, followed by washing with water.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: Iodination using Iodine and Hydrogen Peroxide
This protocol is based on a green chemistry approach to iodination.[2]
Materials:
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1,2,3-trimethoxybenzene
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Iodine (I₂)
-
30% aqueous hydrogen peroxide (H₂O₂)
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Reaction vessel suitable for heating
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Magnetic stirrer
Procedure:
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Combine 1,2,3-trimethoxybenzene (1 mmol), iodine (0.5-1.0 mmol), and 30% aqueous hydrogen peroxide (0.6-1.0 mmol) in a reaction vessel.
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Heat the reaction mixture with stirring. A temperature of around 45°C has been reported for similar substrates.[2]
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Monitor the reaction for completion using TLC or GC-MS.
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Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with a sodium thiosulfate solution to remove excess iodine.
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Dry the organic layer, remove the solvent, and purify the product as described in Protocol 1.
Data Presentation
Table 1: 1H NMR Data for this compound and Potential Byproducts
| Compound | Ar-H Chemical Shift (ppm) | -OCH₃ Chemical Shift (ppm) | Splitting Pattern (Ar-H) |
| This compound | ~6.8 - 7.2 | ~3.8 - 3.9 | Singlet or two closely spaced singlets |
| 1,2,3-trimethoxybenzene (Starting Material) | ~6.5 (t), ~6.9 (d) | ~3.8 | Triplet and Doublet |
| Di-iodo-1,2,3-trimethoxybenzene (example: 4,5-diiodo) | One singlet in the aromatic region | Two or three distinct -OCH₃ signals | Singlet |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Visualization of Experimental Workflow and Troubleshooting
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for byproduct identification and mitigation.
References
Validation & Comparative
Reactivity Face-Off: 5-Iodo-1,2,3-trimethoxybenzene vs. 5-Bromo-1,2,3-trimethoxybenzene in Key Cross-Coupling Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 5-Iodo-1,2,3-trimethoxybenzene and 5-Bromo-1,2,3-trimethoxybenzene in essential carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a theoretical framework, extrapolated experimental data, and detailed protocols to inform strategic decisions in synthetic chemistry.
In the realm of pharmaceutical and materials science, the strategic construction of molecular frameworks is paramount. Aryl halides are fundamental building blocks in this endeavor, with their reactivity being a critical determinant of synthetic efficiency. This guide presents a detailed comparison of two such building blocks: this compound and 5-Bromo-1,2,3-trimethoxybenzene. The choice between an iodo or bromo substituent can significantly impact reaction conditions, catalyst selection, and overall yield in a variety of widely utilized cross-coupling reactions.
The fundamental principle governing the reactivity of these two compounds lies in the inherent differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, making it more susceptible to cleavage. In the context of palladium-catalyzed cross-coupling reactions, this translates to a lower activation energy for the rate-determining oxidative addition step for the iodo-substituted compound. Consequently, this compound is generally expected to exhibit higher reactivity than its bromo counterpart.
Quantitative Reactivity Comparison
While direct, side-by-side quantitative experimental data for this compound and 5-Bromo-1,2,3-trimethoxybenzene under identical conditions is not extensively available in the literature, we can extrapolate expected performance based on well-established reactivity trends of aryl halides. The following tables provide a comparative summary of anticipated outcomes in several key reactions.
Table 1: Suzuki-Miyaura Coupling
| Feature | This compound | 5-Bromo-1,2,3-trimethoxybenzene |
| Relative Reactivity | High | Moderate |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) |
| Anticipated Yield | Generally higher | Moderate to high |
Table 2: Heck Reaction
| Feature | This compound | 5-Bromo-1,2,3-trimethoxybenzene |
| Relative Reactivity | High | Moderate |
| Typical Catalyst System | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with phosphine ligands |
| Typical Reaction Temperature | 80-120 °C | 100-140 °C |
| Typical Reaction Time | Shorter | Longer |
| Anticipated Yield | Good to excellent | Moderate to good |
Table 3: Buchwald-Hartwig Amination
| Feature | This compound | 5-Bromo-1,2,3-trimethoxybenzene |
| Relative Reactivity | High | Moderate to High |
| Ligand Selection | Broader scope of applicable ligands | May require more specialized, electron-rich ligands |
| Typical Reaction Temperature | Room Temperature to 100 °C | 80-120 °C |
| Typical Reaction Time | Shorter | Longer |
| Anticipated Yield | Generally high | Good to high |
Table 4: Stille Coupling
| Feature | This compound | 5-Bromo-1,2,3-trimethoxybenzene |
| Relative Reactivity | High | Moderate |
| Catalyst System | Pd(PPh₃)₄, Pd₂ (dba)₃ | Pd(PPh₃)₄, Pd₂ (dba)₃ with additives (e.g., CuI) |
| Typical Reaction Temperature | 80-110 °C | 100-130 °C |
| Typical Reaction Time | Shorter | Longer |
| Anticipated Yield | Good to excellent | Moderate to good |
Table 5: Grignard Reagent Formation
| Feature | This compound | 5-Bromo-1,2,3-trimethoxybenzene |
| Ease of Initiation | Easier | More difficult, may require activation |
| Reaction Conditions | Milder | May require higher temperatures or activators |
| Side Reactions (Wurtz Coupling) | Higher propensity | Lower propensity |
| Stability of Grignard Reagent | Less stable | More stable |
Experimental Protocols
The following are detailed, generalized experimental protocols for key reactions. Researchers should note that optimization of these conditions for specific substrates and coupling partners is often necessary.
Suzuki-Miyaura Coupling Protocol
A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv.), the corresponding boronic acid or boronate ester (1.1-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/water, dioxane/water, or THF/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%). The reaction mixture is then heated to the desired temperature and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Reaction Protocol
To a sealed tube or a round-bottom flask equipped with a reflux condenser is added the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5-2.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%). In many cases, a phosphine ligand (e.g., PPh₃, P(o-tol)₃) is also added. A degassed solvent such as DMF, NMP, or acetonitrile is then added. The reaction vessel is purged with an inert gas, sealed, and heated to the appropriate temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, SPhos) (1.2-1.5 times the palladium amount). The tube is evacuated and backfilled with an inert gas three times. Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added. The reaction mixture is then heated to the required temperature and stirred until completion. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The desired arylamine is purified by column chromatography.
Grignard Reagent Formation Protocol
All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas. Magnesium turnings (1.2-1.5 equiv.) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A crystal of iodine is often added to activate the magnesium surface. A solution of the aryl halide (1.0 equiv.) in anhydrous diethyl ether or THF is placed in the dropping funnel. A small portion of the halide solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining halide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture may be heated to ensure complete reaction. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a general experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to Alternative Iodinating Agents for the Synthesis of 5-Iodo-1,2,3-trimethoxybenzene
The synthesis of 5-Iodo-1,2,3-trimethoxybenzene is a critical step in the development of various complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] The iodine atom serves as a versatile functional group for further transformations, such as cross-coupling reactions.[1] The starting material, 1,2,3-trimethoxybenzene, possesses a highly activated aromatic ring due to the three electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution.[1] This guide provides a comparative overview of alternative iodinating agents for this synthesis, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Performance Comparison of Iodinating Agents
The choice of iodinating agent significantly impacts reaction efficiency, selectivity, and conditions. Below is a summary of performance data for three common alternative methods.
| Iodinating Agent/System | Substrate | Temp. (°C) | Time (h) | Solvent | Yield (%) | Reference |
| I₂ / 30% aq. H₂O₂ | Trimethoxybenzenes | 45 | 5 | Solvent-Free | High Conversion | [2][3] |
| N-Iodosuccinimide (NIS) | 1,2,4-Trimethoxybenzene* | 20 | - | Acetonitrile | - | [4] |
| N-Iodosuccinimide (NIS) | Anisole | 82 | 6 | Acetonitrile | 95 | [4] |
| Iodine Monochloride (ICl) | Phenol Ethers | - | - | aq. H₂SO₄ | - | [5] |
Note: Data for the closely related isomer 1,2,4-trimethoxybenzene is presented as a proxy for 1,2,3-trimethoxybenzene, as the high activation of the ring is expected to lead to similar reactivity.
Experimental Protocols
Detailed methodologies are essential for reproducibility. The following protocols are based on published procedures for the iodination of activated aromatic systems.
Method 1: Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂) (Green Chemistry Approach)
This method utilizes an environmentally benign oxidant under solvent-free reaction conditions (SFRC), offering high atom economy with respect to iodine.[2][3]
Procedure:
-
In a reaction vessel, combine 1,2,3-trimethoxybenzene (1 mmol), iodine (I₂) (0.5 mmol), and 30% aqueous hydrogen peroxide (H₂O₂) (0.6 mmol).[2]
-
Heat the mixture to 45°C and stir for 5 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be analyzed. For trimethoxybenzenes, this system has been reported to give high conversion to the iodinated product.[2]
-
If necessary, purify the product via column chromatography on silica gel.
Caption: Workflow for iodination using I₂/H₂O₂.
Method 2: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and effective iodinating agent for electron-rich aromatic compounds, often providing high regioselectivity.[4] The reaction can be performed under neutral conditions or accelerated with a catalytic amount of acid.[4][6]
Procedure:
-
Dissolve 1,2,3-trimethoxybenzene (1 mmol) in acetonitrile (4 mL).[4]
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 equivalents) to the solution.[4] For enhanced reactivity, a catalytic amount of trifluoroacetic acid can be added.[6]
-
Stir the reaction mixture at the desired temperature (room temperature to 82°C) until TLC indicates completion.[4]
-
Remove the acetonitrile by evaporation under reduced pressure.
-
Add diethyl ether to the residue.
-
Wash the ethereal phase with an aqueous sodium bisulfite (NaHSO₃) solution to remove excess iodine, followed by water.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which is often pure by ¹H-NMR.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
comparative analysis of palladium catalysts for 5-Iodo-1,2,3-trimethoxybenzene coupling
A Comparative Analysis of Palladium Catalysts for Coupling Reactions of 5-Iodo-1,2,3-trimethoxybenzene
For researchers, scientists, and drug development professionals, the selection of an optimal palladium catalyst is a critical parameter for the successful synthesis of complex molecules via cross-coupling reactions. This guide provides a comparative analysis of various palladium catalysts for coupling reactions involving this compound, a key intermediate in the synthesis of various biologically active compounds. The data presented is collated from studies on structurally similar aryl iodides to provide a comprehensive overview of catalyst performance across different reaction types.
Data Presentation: Performance of Palladium Catalysts
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Direct comparison of catalyst performance should be approached with caution, as the data is compiled from different studies with variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Aryl Iodide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3% Pd/C | Iodobenzene | Phenylboronic acid | K₃PO₄ | Water | 100 | 0.17 | 100 | [1] |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Thiophene-2-boronic acid | K₃PO₄ | n-BuOH/H₂O | 100 | - | 95 | |
| Pd₂(dba)₃ / Ligand | 2-Bromopyridine | 3,5-Bis(CF₃)phenylboronate | KF | Dioxane | 110 | - | 82 | |
| PdCl₂(dppf) | 3-Bromothiophene | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | - | - | - |
Table 2: Sonogashira Coupling of 5-substituted-1,2,3-triiodobenzene
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | DMF | RT | 3 | 95 | [2] |
| Pd(PPh₃)₄ / CuI | 4-Ethynylanisole | Et₃N | DMF | RT | 3 | 96 | [2] |
| Pd(PPh₃)₄ / CuI | 1-Ethynyl-4-nitrobenzene | Et₃N | DMF | RT | 5 | 85 | [2] |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | Toluene | 60 | 12 | 88 | [2] |
Table 3: Buchwald-Hartwig Amination of 5-substituted-1,2,3-triiodobenzene
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Aniline | Cs₂CO₃ | Toluene | 110 | 24 | 92 | [3] |
| Pd₂(dba)₃ / Xantphos | 4-Methoxyaniline | Cs₂CO₃ | Toluene | 110 | 24 | 94 | [3] |
| Pd₂(dba)₃ / Xantphos | 4-Nitroaniline | Cs₂CO₃ | Toluene | 110 | 24 | 81 | [3] |
| Pd(OAc)₂ / BINAP | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 88 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in synthetic chemistry. The following sections provide representative procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving an aryl iodide like this compound.
General Protocol for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., 3% Pd/C, 0.01-0.05 mmol) is added under a positive flow of inert gas, followed by the addition of the appropriate solvent system (e.g., water) via syringe. The reaction mixture is then stirred at the specified temperature for the indicated time, with progress monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF under an argon atmosphere, the terminal alkyne (1.1 equiv), a base like triethylamine (2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (5 mol%) are added. The reaction mixture is stirred at room temperature for the specified duration. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Protocol for Buchwald-Hartwig Amination
In an oven-dried resealable Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv) are combined. The tube is evacuated and backfilled with argon. The aryl halide (this compound, 1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene) are then added. The Schlenk tube is sealed and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure and the crude product is purified by flash column chromatography.
Mandatory Visualization
Experimental Workflow
The following diagram outlines a typical experimental workflow for palladium-catalyzed cross-coupling reactions of this compound.
References
A Comparative Guide to Purity Validation of 5-Iodo-1,2,3-trimethoxybenzene by HPLC Analysis
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that directly impacts reaction outcomes, biological activity, and the quality of the final product. 5-Iodo-1,2,3-trimethoxybenzene, a key building block in organic synthesis, is no exception. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides a comparative analysis of HPLC for the purity validation of this compound, presenting supporting experimental data based on analogous compounds and comparing it with alternative analytical methods.
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method for purity determination depends on several factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. While HPLC is a versatile technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | A primary analytical method where the signal intensity of the analyte is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Primary Strengths | - Excellent for separating isomers and non-volatile compounds.[1][2] - High precision and accuracy. - Non-destructive. | - High sensitivity and selectivity.[2] - Provides structural information of impurities. | - Provides an absolute purity value without the need for a specific reference standard of the analyte. - Non-destructive.[2] |
| Primary Limitations | - Requires a reference standard for quantification. - May not be suitable for highly volatile impurities. | - The compound must be volatile and thermally stable. | - Lower sensitivity compared to chromatographic methods. - Requires a certified internal standard. |
| Typical Purity Range Determined | >95% | >97% (as seen in commercial products)[3][4][5][6] | High accuracy for purity determination. |
HPLC Method for Purity Validation of this compound
While a specific validated method for this compound is not publicly available, a robust method can be developed based on the analysis of similar iodinated and methoxy-substituted benzene derivatives.[1][7] A Reverse-Phase HPLC (RP-HPLC) method is generally suitable for such compounds.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 50-80% B; 15-20 min: 80-50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
3. Reagents and Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade for sample preparation)
4. Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all the peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Validation
Caption: Workflow for the purity validation of this compound by HPLC.
Logical Relationship of Purity Validation Steps
Caption: Logical flow for selecting and applying analytical methods for purity validation.
References
Quantitative Analysis of 5-Iodo-1,2,3-trimethoxybenzene: A Comparative Guide to qNMR, HPLC, and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity and concentration of pharmaceutical intermediates is a cornerstone of robust drug development and manufacturing. 5-Iodo-1,2,3-trimethoxybenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise quantification to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of three powerful analytical techniques for the quantitative analysis of this compound: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and representative data to facilitate the selection of the most suitable method for your analytical needs.
Principles of Quantitative Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined with high accuracy.[3]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For quantitative analysis, a detector (typically UV-Vis) measures the response of the analyte as it elutes from the column. The purity is often determined by the area percentage of the main peak relative to all other peaks in the chromatogram. For more accurate quantification, an external or internal standard of the analyte is required.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] Molecules are separated based on their volatility and interaction with a stationary phase, and then ionized and detected based on their mass-to-charge ratio.[6] Quantification is typically achieved by creating a calibration curve from standards or by using an internal standard.
Comparative Performance
The choice between qNMR, HPLC, and GC-MS depends on the specific analytical requirements, such as the need for a primary method, desired accuracy and precision, sample throughput, and the nature of potential impurities.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Primary ratio method based on molar concentration.[1] | Comparative separation based on polarity. | Separation based on volatility and polarity, with mass-based detection.[5] |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Typically requires a specific reference standard of the analyte for highest accuracy. | Requires a specific reference standard of the analyte or a suitable internal standard. |
| Accuracy | High, provides a direct measure of absolute purity. | Good to High, dependent on the purity of the reference standard. | Good to High, dependent on the purity of the reference standard and matrix effects. |
| Precision | Excellent, typically low Relative Standard Deviation (%RSD).[7] | Excellent, typically low %RSD. | Very Good, can be influenced by injection variability. |
| Selectivity | High, based on distinct chemical shifts. | Good, dependent on chromatographic resolution. | Excellent, based on both chromatographic retention and mass fragmentation. |
| Sample Throughput | Lower, requires longer acquisition times for high precision. | High, suitable for routine quality control. | High, suitable for routine analysis. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). | Lower (micrograms). |
| Destructive | No, the sample can be recovered. | Yes. | Yes. |
Experimental Protocols
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound (analyte)
-
1,3,5-Trimethoxybenzene (Certified Reference Material, CRM, as internal standard)[8]
-
Deuterated Chloroform (CDCl₃)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flask and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of 1,3,5-trimethoxybenzene (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): 16 or more for good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and correct the baseline.
-
Integrate the well-resolved singlet of the two aromatic protons of this compound (expected around δ 6.5-7.0 ppm) and the singlet of the three aromatic protons of 1,3,5-trimethoxybenzene (around δ 6.1 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by area percent.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The mobile phase can be isocratic or a gradient depending on the impurity profile.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify this compound and its potential volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (e.g., 1,3,5-trichlorobenzene)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in hexane at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Spike a known amount of internal standard into each calibration standard and the sample solution.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) with a scan range of m/z 50-400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualization of Workflows
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to the Kinetic Performance of 5-Iodo-1,2,3-trimethoxybenzene in Suzuki Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds. The reaction's efficiency is paramount, and the choice of substrates and catalytic systems plays a crucial role. This guide provides a comparative analysis of the kinetic performance of 5-Iodo-1,2,3-trimethoxybenzene in Suzuki coupling reactions and contrasts it with alternative coupling methods.
This compound is a valuable building block in organic synthesis due to the inherent reactivity of the carbon-iodine bond. Generally, aryl iodides exhibit higher reaction rates compared to their bromide and chloride counterparts because of the lower bond dissociation energy of the C-I bond.[1] This facilitates the oxidative addition step in the catalytic cycle, which is often the rate-determining step.[1]
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2][3] The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][4]
Comparative Performance of Common Catalyst Systems
The choice of the palladium catalyst and its associated ligand is critical to the success and rate of the Suzuki coupling. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs), have been developed to facilitate the coupling of even challenging substrates.[5]
| Catalyst System | Ligand Type | Key Advantages | Typical Reaction Conditions | Relative Rate (Aryl-I) |
| Pd(PPh₃)₄ | Phosphine | Commercially available, well-established. | 80 °C, 1-2 h | 1.00[1] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Phosphine) | High activity for hindered substrates, good functional group tolerance.[5] | Room temp to 80 °C, 1-4 h | >1.00 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Air and moisture stable, high efficiency, broad functional group tolerance.[5] | 60-100 °C, 0.5-2 h | >1.00 |
Note: Relative rates are generalized and can vary significantly with specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
Inert Atmosphere: A reaction vessel is charged with this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[6]
-
Solvent Addition: A degassed solvent system (e.g., a 4:1 mixture of dioxane and water) is added.[6]
-
Degassing: The mixture is thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.[6]
-
Catalyst Addition: Under a positive pressure of the inert gas, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added.[6]
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.[6]
Protocol for a Kinetic Study
To evaluate the kinetics of the reaction, a more controlled experimental setup is required:
-
Reaction Setup: A jacketed reaction vessel with a mechanical stirrer, temperature probe, and sampling port is assembled under an inert atmosphere.
-
Reagent Preparation: Stock solutions of this compound, the boronic acid, the base, and an internal standard (for GC or HPLC analysis) in the chosen solvent are prepared.
-
Initiation: The reaction is initiated by the addition of the palladium catalyst to the pre-heated and stirred mixture of the other reagents.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals through a septum-sealed port.
-
Quenching: Each aliquot is immediately quenched (e.g., with a dilute acid solution) to stop the reaction.
-
Analysis: The quenched samples are analyzed by a calibrated analytical technique (e.g., GC or HPLC) to determine the concentration of reactants and products over time.
-
Data Analysis: The concentration versus time data is then used to determine the reaction rate, order of reaction with respect to each component, and the activation energy by performing the experiment at different temperatures.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for a Kinetic Study
Caption: Workflow for a typical kinetic study of a cross-coupling reaction.
Comparison with Alternative Cross-Coupling Reactions
While Suzuki coupling is highly versatile, other cross-coupling reactions can also be employed for the functionalization of this compound. The choice of reaction often depends on the desired coupling partner and functional group tolerance.
| Reaction | Coupling Partner | Catalyst | Key Features & Considerations |
| Suzuki-Miyaura | Boronic acids/esters | Palladium | High functional group tolerance; generally mild conditions; boronic acids are often stable and commercially available. |
| Heck | Alkenes | Palladium | Forms a C-C bond with an alkene; regioselectivity can be an issue; often requires higher temperatures.[7] |
| Sonogashira | Terminal alkynes | Palladium and Copper | Forms a C-C bond with an alkyne; typically requires a copper co-catalyst; sensitive to oxygen. |
| Stille | Organostannanes | Palladium | High functional group tolerance; organotin reagents are toxic and byproducts can be difficult to remove. |
| Hiyama | Organosilanes | Palladium | Activated by fluoride; organosilanes are less toxic than organostannanes.[8] |
Conclusion
For the coupling of this compound, the Suzuki-Miyaura reaction stands out due to its high efficiency, mild reaction conditions, and the stability of the organoboron reagents. The high reactivity of the C-I bond in this substrate generally leads to rapid reaction kinetics, making it an excellent candidate for this transformation. The selection of a modern catalyst system, such as those based on Buchwald ligands or NHCs, can further enhance reaction rates and yields. While alternative coupling reactions offer pathways to different structural motifs, the Suzuki coupling remains a primary and highly effective method for the synthesis of biaryl compounds derived from this compound.
References
A Researcher's Guide: Iodo- vs. Bromo-trimethoxybenzene in Synthesis - A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that balances cost, efficiency, and reaction performance. Trimethoxybenzene derivatives are key structural motifs in numerous pharmaceuticals and functional materials. When planning a synthesis involving this core, a common decision point is the selection of the aryl halide handle for cross-coupling reactions. This guide provides a detailed, data-driven comparison between iodo- and bromo-trimethoxybenzene to inform this selection process.
Cost Comparison
The most immediate factor in selecting a starting material is its procurement cost. In general, bromo-trimethoxybenzene derivatives are significantly more cost-effective than their iodo- counterparts, especially at larger scales. The price difference can be attributed to the higher cost of iodine and often more complex iodination procedures compared to bromination.
Below is a summary of representative pricing for common trimethoxybenzene isomers from various chemical suppliers. Prices are subject to change and vary by vendor and purity.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| 1-Bromo-3,4,5-trimethoxybenzene | Sigma-Aldrich | 25 g | $121.50 | $4.86 |
| Thermo Scientific | 5 g | $37.65 | $7.53 | |
| 1-Iodo-3,4,5-trimethoxybenzene | Sigma-Aldrich | 25 g | ~$200-300 | ~$8-12 |
| Thermo Scientific | 1 g | $76.65 | $76.65 | |
| 1-Bromo-2,4,6-trimethoxybenzene | Oakwood Chemical | 5 g | $66.00 | $13.20 |
| 2-Iodo-1,3,5-trimethoxybenzene | ChemScene | - | Inquire | - |
Reactivity and Performance Analysis
The choice between an aryl iodide and an aryl bromide extends beyond cost to the core of chemical reactivity. The carbon-halogen bond strength (C-Br > C-I) is the primary determinant of reactivity in the crucial oxidative addition step of most palladium-catalyzed cross-coupling reactions.
General Reactivity Trend: Ar-I > Ar-Br >> Ar-Cl
This trend suggests that aryl iodides will generally react faster and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than the corresponding aryl bromides. However, this generalization has important exceptions depending on the specific reaction class.
| Reaction Type | Iodo-trimethoxybenzene | Bromo-trimethoxybenzene | Key Considerations |
| Suzuki-Miyaura Coupling | Generally more reactive, allowing for lower temperatures. Can be crucial for selective couplings. | Less reactive, may require higher temperatures or more active catalysts. | With traditional Pd/PPh₃ catalysts, aryl iodides can surprisingly show poor reactivity at lower temperatures (~50 °C) compared to bromides. |
| Heck Reaction | More reactive, often providing higher yields in shorter reaction times. | Viable, but may require more forcing conditions (higher temperature, longer time). | Both are commonly used and effective substrates. |
| Sonogashira Coupling | Highly reactive and strongly preferred. Allows for mild, efficient reactions. | Significantly less reactive. Often requires higher temperatures, more complex catalysts, or fails to react. | The reactivity difference is large enough to allow for selective coupling of an aryl iodide in the presence of an aryl bromide. |
| Buchwald-Hartwig Amination | Can be problematic. The iodide anion generated can form unreactive palladium-iodide dimers, inhibiting the catalyst. | Often the preferred substrate. Generally provides more consistent and higher yields. | Counterintuitively, the typical reactivity order is often reversed: Ar-Br > Ar-Cl > Ar-I. |
Experimental Workflows and Decision Frameworks
Visualizing the process is key to understanding the practical implications of choosing one halide over the other.
References
- 1. 1-Bromo-3,4,5-trimethoxybenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 5-Bromo-1,2,3-trimethoxybenzene 97 2675-79-8 [sigmaaldrich.com]
- 3. 1-Bromo-2,4,6-trimethoxybenzene [oakwoodchemical.com]
- 4. 5-Iodo-1,2,3-trimethoxybenzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
assessing the scalability of different 5-Iodo-1,2,3-trimethoxybenzene synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 5-Iodo-1,2,3-trimethoxybenzene is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative analysis of different methods for its synthesis, with a focus on assessing their scalability. The primary precursor for this compound is 1,2,3-trimethoxybenzene, which is typically synthesized from pyrogallol.
Synthesis of the Precursor: 1,2,3-Trimethoxybenzene
The common laboratory-scale synthesis of 1,2,3-trimethoxybenzene involves the methylation of pyrogallol. A typical procedure uses dimethyl sulfate in the presence of a base. While effective, the high toxicity and cost of dimethyl sulfate can be significant drawbacks for large-scale production. An alternative, more industrially viable method utilizes a phase-transfer catalyst, such as tetrabutylammonium bromide, with dimethyl sulfate and an inorganic base like sodium hydroxide. This method can be more cost-effective and suitable for larger batches.
Comparative Analysis of Iodination Methods
The direct iodination of 1,2,3-trimethoxybenzene is the most common route to this compound. Below, we compare two distinct methods based on reported experimental data.
Method A: Iodination using Iodine and Nitrogen Dioxide
This method employs molecular iodine in combination with nitrogen dioxide gas as the oxidizing agent in an acetonitrile solvent.
Method B: Green Iodination using Iodine and Hydrogen Peroxide
This approach represents a more environmentally friendly alternative, utilizing 30% aqueous hydrogen peroxide as the oxidant in a solvent-free system.
Below is a logical workflow for assessing the scalability of these synthesis methods.
Caption: Logical workflow for assessing the scalability of synthesis methods.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary iodination methods. The estimated costs are based on commercially available reagent prices and may vary.
| Parameter | Method A: I₂ / NO₂ | Method B: I₂ / H₂O₂ |
| Iodinating System | I₂ / Nitrogen Dioxide | I₂ / 30% aq. H₂O₂ |
| Solvent | Acetonitrile | Solvent-Free |
| Temperature | 120°C | 45°C |
| Reaction Time | 12 hours | 5 hours |
| Yield | 64% | High Conversion (expected high yield) |
| Purification | Column Chromatography | Not Specified |
| Estimated Reagent Cost per Mole of Product | Moderate to High | Low to Moderate |
| Safety Concerns | Use of toxic NO₂ gas | Handling of 30% H₂O₂ |
| Environmental Impact | Use of organic solvent | Solvent-free, water as byproduct |
Experimental Protocols
Method A: Iodination using Iodine and Nitrogen Dioxide
This protocol is adapted from a patented procedure.
-
Reagents and Materials:
-
1,2,3-trimethoxybenzene (1.0 mmol)
-
Iodine (I₂) (0.6 mmol)
-
Nitrogen Dioxide (NO₂) gas (2.7 mL)
-
Acetonitrile (3.0 mL)
-
Sealable reaction vessel
-
Magnetic stirrer and heating apparatus
-
Silica gel for column chromatography
-
-
Procedure:
-
To a sealable reaction vessel, add 1,2,3-trimethoxybenzene, Iodine, and acetonitrile in sequence.
-
Introduce Nitrogen Dioxide gas into the reaction vessel.
-
Seal the vessel and heat the mixture at 120°C with stirring for 12 hours.
-
After cooling, the reaction mixture is concentrated and purified by column chromatography to yield the final product.
-
Method B: Green Iodination using Iodine and Hydrogen Peroxide
This protocol is based on a greener chemistry approach.
-
Reagents and Materials:
-
1,2,3-trimethoxybenzene (1.0 mmol)
-
Iodine (I₂) (0.5 mmol)
-
30% aqueous Hydrogen Peroxide (H₂O₂) (0.6 mmol)
-
Reaction vessel
-
Magnetic stirrer and heating apparatus
-
-
Procedure:
-
In a reaction vessel, combine 1,2,3-trimethoxybenzene and iodine.
-
Add 30% aqueous hydrogen peroxide to the mixture.
-
Heat the reaction mixture at 45°C with stirring for 5 hours.
-
The workup procedure is not specified in detail but would likely involve quenching any remaining peroxide and extracting the product.
-
Reaction Pathway
The synthesis of this compound from 1,2,3-trimethoxybenzene proceeds via an electrophilic aromatic substitution reaction. The electron-rich aromatic ring of 1,2,3-trimethoxybenzene attacks an electrophilic iodine species (I⁺), which is generated in situ from molecular iodine by an oxidizing agent.
Caption: General reaction pathway for the synthesis of this compound.
Scalability Assessment
Method A (I₂ / NO₂):
-
Advantages: The reaction conditions are well-defined.
-
Disadvantages for Scalability:
-
Safety: The use of highly toxic and corrosive nitrogen dioxide gas poses significant handling and safety challenges on a large scale, requiring specialized equipment and infrastructure.
-
Cost: While iodine is a moderately priced reagent, the cost and handling of NO₂ can be prohibitive. The use of acetonitrile, a volatile organic solvent, adds to the cost and environmental burden.
-
Process: The high temperature and pressure (in a sealed tube) can be energy-intensive and require robust reactor systems. Column chromatography is often not a preferred purification method for large-scale production due to high solvent consumption and lower throughput.
-
Method B (I₂ / H₂O₂):
-
Advantages for Scalability:
-
"Green" Chemistry: This method is solvent-free, which significantly reduces waste and environmental impact. The only byproduct is water.
-
Safety: While 30% hydrogen peroxide is a strong oxidizer and requires careful handling, it is generally considered safer and easier to manage on a large scale than nitrogen dioxide gas.
-
Cost: Hydrogen peroxide is an inexpensive and readily available bulk chemical. The lower reaction temperature (45°C) reduces energy consumption.
-
Efficiency: The shorter reaction time (5 hours) and high expected conversion contribute to a higher throughput.
-
-
Considerations: The purification method is not specified. However, the cleaner reaction profile of a solvent-free system might allow for a simpler workup, potentially avoiding chromatography in favor of crystallization or distillation.
Conclusion
For the synthesis of this compound, Method B, utilizing iodine and hydrogen peroxide, presents a significantly more scalable and sustainable approach compared to Method A. Its advantages in terms of safety, environmental impact, cost-effectiveness, and process efficiency make it the preferred choice for researchers and drug development professionals looking to produce this intermediate on a larger scale. While the yield and purification for Method B need to be fully optimized, its foundation in green chemistry principles makes it a highly attractive and forward-looking synthetic route. Further process development to refine the workup and purification steps would be a valuable investment for industrial-scale production.
A Comparative Guide to the Green Synthesis of 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Iodo-1,2,3-trimethoxybenzene, a key intermediate in the production of various pharmaceuticals, is increasingly scrutinized for its environmental impact. This guide provides a comparative analysis of emerging green synthesis routes, offering alternatives to traditional methods that often rely on harsh reagents and volatile organic solvents. We will delve into the experimental protocols and performance data of solvent-free, N-iodosuccinimide-mediated, and other green iodination techniques, presenting a clear comparison to aid in the selection of more sustainable synthetic strategies.
Comparison of Green Synthesis Routes
The following table summarizes the key quantitative data for different green synthesis methods for this compound.
| Method | Reagents | Solvent | Temperature | Time | Yield/Conversion | Reference |
| Solvent-Free Iodination | 1,2,3-trimethoxybenzene, I₂, 30% aq. H₂O₂ | None | 45°C | 5 h | High Conversion | [1][2] |
| NIS-Mediated Iodination | 1,2,3-trimethoxybenzene, N-Iodosuccinimide (NIS) | Acetonitrile | Reflux | 1-3 h | Good to Excellent |
Experimental Protocols
Solvent-Free Iodination using Iodine and Hydrogen Peroxide
This method represents a significant advancement in green chemistry by eliminating the need for organic solvents.[1]
Reagents and Materials:
-
1,2,3-trimethoxybenzene
-
Iodine (I₂)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Reaction vial
-
Magnetic stirrer
-
Heating plate or water bath
Procedure:
-
In a reaction vial, combine 1,2,3-trimethoxybenzene (1.0 mmol), Iodine (0.5 mmol), and 30% aqueous Hydrogen Peroxide (0.6 mmol).
-
Stir the mixture at 45°C for 5 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using appropriate techniques.
N-Iodosuccinimide (NIS) Mediated Iodination
This protocol utilizes the milder iodinating agent N-iodosuccinimide, reducing the harshness of the reaction conditions.
Reagents and Materials:
-
1,2,3-trimethoxybenzene
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Reaction flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 1,2,3-trimethoxybenzene (1 mmol) in acetonitrile (4 mL) in a reaction flask equipped with a reflux condenser.
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture to reflux and maintain for the required time (typically 1-3 hours).
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent.
-
Add ether to the residue and wash the ethereal phase with aqueous sodium bisulfite solution and then with water.
-
The crude iodoaromatic product can be obtained after workup.
Synthesis Pathways and Workflows
The following diagrams illustrate the logical flow of the described green synthesis routes.
References
literature review of cross-coupling reactions with substituted iodobenzenes
An Objective Comparison of Cross-Coupling Reactions with Substituted Iodobenzenes
For researchers, scientists, and drug development professionals, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to molecular synthesis. Palladium-catalyzed cross-coupling reactions serve as a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures. Substituted iodobenzenes are frequently employed as coupling partners due to the high reactivity of the carbon-iodine (C-I) bond, which is weaker than corresponding C-Br and C-Cl bonds.[1] This enhanced reactivity often leads to milder reaction conditions, lower catalyst loadings, and higher yields.[1][2]
This guide provides a comparative analysis of five seminal cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—with a focus on their application to substituted iodobenzenes. We present quantitative data in structured tables, detailed experimental protocols for key examples, and visualizations of the catalytic cycles to aid in the selection of the optimal synthetic route.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organoboron compound and an organic halide.[2] Due to the stability and low toxicity of the boronic acid reagents, it is a favored method in pharmaceutical development.
Comparative Performance Data
The electronic nature of the substituent on the iodobenzene can influence reaction efficiency. While the reaction is robust, electron-withdrawing groups on the aryl halide can sometimes accelerate the initial oxidative addition step.
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 80 | 92.1 | [3] |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 80 | 95 | [3] |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 80 | 93 | [3] |
| 1-Bromo-4-iodobenzene | 4-Methylphenylboronic acid | Pd/HAP (0.034) | K₂CO₃ | Water | 80 | >99 | [4] |
| 1-Chloro-4-iodobenzene | 4-Methylphenylboronic acid | Pd/HAP (0.034) | K₂CO₃ | Water | 80 | >99 | [4] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
In a round-bottom flask, the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) are combined.[5] A solvent system, often a mixture of an organic solvent like dioxane and water, is added.[5] The mixture is degassed by bubbling argon through it for 10-15 minutes. The palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 mmol), is then added, and the flask is sealed and heated, typically at 80-100°C, overnight.[5] After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the biaryl product.[5]
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[6] It is a powerful tool for synthesizing substituted alkenes.[7] Iodobenzenes are highly reactive substrates for this transformation.[8][9]
Comparative Performance Data
In Heck reactions, both electronic and steric effects on the substituted iodobenzene are significant. Electron-rich substituents on iodobenzene have been shown to give better yields in some systems compared to electron-deficient ones.[8]
| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Methyl acrylate | Pd/C (0.1) | Na₂CO₃/Et₃N | NMP | 130 | >99 | [10] |
| Iodobenzene | Styrene | None (catalyst-free) | KOAc | Supercritical H₂O | 377 | ~60 | [11] |
| 4-Iodotoluene | 3,3,3-Trifluoropropene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 200 (MW) | 91 | [8] |
| 4-Iodoanisole | 3,3,3-Trifluoropropene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 200 (MW) | 95 | [8] |
| 4-Iodonitrobenzene | 3,3,3-Trifluoropropene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 200 (MW) | 75 | [8] |
| 2-Aminoiodobenzene | 3,3,3-Trifluoropropene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 200 (MW) | 52 | [8] |
Representative Experimental Protocol: Heck Reaction
In a reaction vessel, the substituted iodobenzene (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol), and a base like triethylamine (Et₃N, 1.5 mmol) are dissolved in an anhydrous solvent like DMF (10 mL).[1] The mixture is degassed with an inert gas (e.g., argon) and heated to 80-100°C for several hours.[1] The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via flash chromatography.[1]
Sonogashira Coupling
The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically using a dual catalyst system of palladium and a copper(I) salt.[12] The high reactivity of iodobenzenes makes them excellent substrates, often allowing the reaction to proceed under mild, room-temperature conditions.[12][13]
Comparative Performance Data
The Sonogashira coupling is sensitive to the electronic properties of the substituted iodobenzene. Substrates with electron-withdrawing groups tend to react more efficiently, while those with electron-donating groups may require longer reaction times or higher temperatures.[14]
| Aryl Iodide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Cu(OAc)₂ (10) | K₂CO₃ | DMF | 125 | 95 | [15] |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (2) | Et₃N | THF | RT | 95 | [13] |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (2) | Et₃N | THF | RT | 98 | [13] |
| 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (2) | Et₃N | THF | RT | 97 | [13] |
| 1-Chloro-3-iodo-2-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | THF | RT | 85 | [16] |
Representative Experimental Protocol: Sonogashira Coupling
To a dry flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), copper(I) iodide (CuI, 0.02 mmol), and a base (e.g., triethylamine).[13] Add an anhydrous solvent (e.g., THF or DMF) and stir the mixture. The terminal alkyne (1.1 mmol) is then added dropwise. The reaction is stirred at the specified temperature (often room temperature for iodides) and monitored by TLC or GC/MS.[13] Upon completion, the reaction is diluted with an organic solvent and filtered through celite to remove solids. The organic phase is washed, dried, and concentrated. The crude product is purified by flash column chromatography.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[17] This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[18] The choice of phosphine ligand is critical to the success of this transformation.
Comparative Performance Data
The Buchwald-Hartwig amination demonstrates high selectivity for the C-I bond in multi-halogenated substrates, leaving C-Br and C-Cl bonds intact.[19]
| Aryl Iodide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (10) | NaOtBu | Toluene | 110 | 78 | [19] |
| 1-Chloro-4-iodobenzene | p-Toluidine | Ni(acac)₂ (10) | NaOtBu | Toluene | 110 | 91 | [19] |
| 1-Fluoro-4-iodobenzene | p-Toluidine | Ni(acac)₂ (10) | NaOtBu | Toluene | 110 | 80 | [19] |
| 4-Iodotoluene | Pyridin-3-amine | Ni(acac)₂ (10) | NaOtBu | Toluene | 110 | 83 | [19] |
| Iodobenzene | Aniline | CuO nanoparticles (10) | K₃PO₄ | DMSO | 110 | 96 | [20] |
Note: A nickel-catalyzed variant is shown for C-I bond selectivity.[19]
Representative Experimental Protocol: Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with argon. The aryl iodide (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene) are then added via syringe. The reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired aryl amine.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium.[21] While the toxicity of organotin reagents is a drawback, the reaction is valued for its tolerance of a wide variety of functional groups and its insensitivity to moisture or air.
Comparative Performance Data
The Stille reaction is highly effective with iodobenzenes. The addition of a copper(I) co-catalyst can significantly accelerate the rate of reaction, particularly when using strong phosphine ligands.[22]
| Aryl Iodide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Vinyltributyltin | Pd₂(dba)₃ (1.5) / PPh₃ | CuI | Dioxane | 50 | High | [22] |
| Iodobenzene | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (2) | None | Toluene | 100 | 90 | [21] |
| 4-Iodoacetophenone | (E)-1-Hexenyltributyltin | Pd(PPh₃)₄ (2) | None | Toluene | 100 | 85 | [21] |
| Iodobenzene | 2-Methyl-3-butyn-2-ol (via hydrostannation) | Pd₂(dba)₃ (cat.) / Bu₃SnCl (6) | KF | THF | RT | 21 (Sn-catalytic) | [23] |
Representative Experimental Protocol: Stille Coupling
In a flask under an inert atmosphere, the aryl iodide (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol) are dissolved in an anhydrous solvent like toluene or THF.[21] The mixture is heated (typically 80-110°C) and stirred until the starting material is consumed (monitored by TLC/GC). After cooling, the reaction mixture is often treated with a fluoride solution (e.g., KF) to remove tin byproducts. The mixture is then filtered, extracted with an organic solvent, washed, dried, and concentrated. The product is purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. lookchem.com [lookchem.com]
- 16. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. chemistry.msu.edu [chemistry.msu.edu]
Benchmarking the Efficiency of 5-Iodo-1,2,3-trimethoxybenzene in Biaryl Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental aspect of discovering and developing new chemical entities. The choice of starting materials and coupling methodology significantly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive comparison of the performance of 5-Iodo-1,2,3-trimethoxybenzene in various palladium-catalyzed cross-coupling reactions for biaryl synthesis, benchmarked against its bromo- and chloro-analogs.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. This guide presents available experimental data to quantify this trend for the 1,2,3-trimethoxybenzene scaffold, a common structural motif in medicinal chemistry.
Comparative Efficiency in Biaryl Synthesis
The following tables summarize the performance of 5-halo-1,2,3-trimethoxybenzenes in various common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic acid | Aminophosphine Palladium Pincer Complex | K₂CO₃ | Propylene Carbonate | 8 | 120 | 78 (Carbonylative) | [1][2] |
| This compound | Indole-6-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 12 | 80 | N/A (Intermediate) | |
| 5-Bromo-1,2,3-trimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 3.5 | N/A | N/A | [3] |
| 5-Bromo-1,2,3-trimethoxybenzene | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | N/A | N/A | N/A | 48 | N/A | 85 | [4] |
| 5-Chloro-1,2,3-trimethoxybenzene | 2-Aminophenylboronic acid | Pd(PPh₃)₄ | TBAF·3H₂O | 1,4-Dioxane | 2 | 100 | 93 | [5] |
N/A: Data not available in the cited sources.
Other Cross-Coupling Reactions
The efficiency of this compound has also been evaluated in other important biaryl-forming reactions.
| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Carbonylative Sonogashira | 4-Methoxyphenylacetylene | Aminophosphine Palladium Pincer Complex | K₂CO₃ | Propylene Carbonate | 8 | 120 | 87 | [1] |
| Nickel-Catalyzed Reductive Coupling | Methyl 4-iodobenzoate | NiBr₂·diglyme / 4,4′-Di-tert-butylbipyridine | Mn | DMF | N/A | N/A | 55 | [6] |
| Nickel-Catalyzed Reductive Coupling | 1-(4-Bromophenyl)ethanone | NiBr₂·diglyme / 4,4′-Di-tert-butylbipyridine | Mn | DMF | N/A | N/A | 57 | [6] |
| Homocoupling | - | Pd(OAc)₂ / Sensory Component | K₂CO₃ | DMF | 24 | 100 | 58 | [7][8] |
| Symmetrical Biarylsulfoxide Synthesis | Thiol | XantphosPdG3 | Cs₂CO₃ | Toluene | 18 | 80 | 84 | [9] |
| Carbonylative Heck | Styrene | [(cinnamyl)PdCl]₂ / CataCXium A | N/A | N/A | N/A | N/A | 64 | [7] |
| Buchwald-Hartwig Amination (of Bromo-analog) | Morpholine | Pd(OAc)₂ / XPhos | N/A | 1,4-Dioxane | N/A | N/A | 65 | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-trimethoxybenzene
A mixture of potassium bromophenyltrifluoroborate (0.5 mmol), arylboronic acid (0.5 mmol), K₂CO₃ (1 mmol), and Pd(OAc)₂ (1 mol%) in a 1:1 mixture of EtOH/H₂O (10 mL total) is stirred at 25 °C under air for 0.5 hours. Then, 5-bromo-1,2,3-trimethoxybenzene (0.5 mmol), additional K₂CO₃ (1 mmol), and Pd(OAc)₂ (1 mol%) are added to the reaction mixture, and stirring is continued for 3.5 hours. The mixture is then added to brine (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are concentrated under reduced pressure, and the product is purified by flash chromatography.[3]
Carbonylative Suzuki-Miyaura Cross-Coupling of this compound
In a reaction vessel, this compound (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol), an aminophosphine palladium pincer complex catalyst, and K₂CO₃ (1.0 mmol) are combined in propylene carbonate (10 mL). The vessel is pressurized with carbon monoxide (2 bar) and heated to 120 °C for 8 hours. After cooling, the reaction mixture is worked up to isolate the biaryl ketone product.[1][2]
Nickel-Catalyzed Reductive Cross-Coupling of this compound
To a solution of this compound and the corresponding aryl halide (methyl 4-iodobenzoate or 1-(4-bromophenyl)ethanone) in DMF, NiBr₂·diglyme and 4,4′-di-tert-butylbipyridine are added, followed by manganese powder. The reaction is stirred at an appropriate temperature until completion. The resulting biaryl product is then isolated and purified.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. General experimental workflow for palladium-catalyzed biaryl synthesis.
References
- 1. Aminophosphine Palladium Pincer-Catalyzed Carbonylative Sonogashira and Suzuki–Miyaura Cross-Coupling with High Catalytic Turnovers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hammer.purdue.edu [hammer.purdue.edu]
Spectroscopic Comparison of 5-Iodo-1,2,3-trimethoxybenzene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 5-Iodo-1,2,3-trimethoxybenzene and its isomers. The following sections detail the experimental data and protocols for the analysis of these compounds, offering a comprehensive resource for their identification and characterization.
Introduction
This compound and its isomers are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds. The precise identification of each isomer is critical for ensuring the desired chemical structure and biological activity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provide a powerful toolkit for the unambiguous differentiation of these closely related molecules. This guide presents a comparative analysis of the spectroscopic data for key isomers of iodo-1,2,3-trimethoxybenzene.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in searched literature |
| 2-Iodo-1,3,5-trimethoxybenzene [1] | 6.14 (s, 2H, Ar-H), 3.86 (s, 6H, 2x OCH₃), 3.82 (s, 3H, 1x OCH₃) |
| 4-Iodo-1,2,3-trimethoxybenzene | Predicted data unavailable |
Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in searched literature |
| 2-Iodo-1,3,5-trimethoxybenzene [1] | 162.3, 159.9, 91.3, 56.6, 55.7 |
| 4-Iodo-1,2,3-trimethoxybenzene | Predicted data unavailable |
Table 3: Mass Spectrometry Data (GC-MS)
| Compound | Molecular Ion (m/z) |
| This compound | Data not available in searched literature |
| 2-Iodo-1,3,5-trimethoxybenzene [1] | 294.20 [M]⁺ |
| 4-Iodo-1,2,3-trimethoxybenzene | Data not available in searched literature |
Table 4: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) | Technique |
| This compound | Refer to available spectra[2] | KBr Pellet / ATR |
| 2-Iodo-1,3,5-trimethoxybenzene | Data not available in searched literature | |
| 4-Iodo-1,2,3-trimethoxybenzene | Data not available in searched literature |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: [3][4][5][6]
-
Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method: [7][8][9]
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Potassium Bromide (KBr) Pellet Method: [10][11][12][13][14]
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum as described in the ATR method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: [15]
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters: [16][17][18][19]
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
The following diagrams illustrate the structures of the isomers and the logical workflow for their spectroscopic analysis.
Caption: Chemical structures of this compound and a related isomer.
Caption: Logical workflow for the spectroscopic analysis and identification of isomers.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H11IO3 | CID 298133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 12. shimadzu.com [shimadzu.com]
- 13. pelletpressdiesets.com [pelletpressdiesets.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tdi-bi.com [tdi-bi.com]
- 19. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Iodo-1,2,3-trimethoxybenzene: A Safety and Operational Guide
This document provides essential safety and logistical information for the proper disposal of 5-Iodo-1,2,3-trimethoxybenzene, designed for researchers, scientists, and drug development professionals. The following procedures outline the safe handling and disposal of this chemical in a laboratory setting, ensuring compliance with general safety guidelines.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, potential allergic skin reactions, serious eye irritation, and possible respiratory irritation.[1] Ingestion of this substance is harmful. Before initiating any disposal procedures, it is imperative to be familiar with the hazards and to wear appropriate Personal Protective Equipment (PPE).
Table 1: Hazard and Safety Information for this compound
| Property | Information |
| GHS Hazard Statements | H315: Causes skin irritation.[1] H317: May cause an allergic skin reaction.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H302: Harmful if swallowed. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Appearance | Solid |
| Incompatibilities | Strong oxidizing agents.[3] |
| Hazardous Decomposition | Carbon oxides, Hydrogen iodide.[1] |
Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility. It is crucial to adhere to all federal, state, and local regulations. Never dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Store waste this compound in a designated, well-ventilated, cool, and dry area.
-
Keep the waste segregated from incompatible materials, especially strong oxidizing agents.[3]
-
Use a clearly labeled, sealed, and chemically compatible waste container. Do not mix with other waste.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the quantity of waste and the date of generation.
-
Include the name and contact information of the responsible principal investigator or laboratory.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the EHS office or contractor with a complete and accurate inventory of the chemicals for disposal.
-
-
Recommended Disposal Method (to be performed by a licensed facility):
-
The preferred method of disposal for similar chemical compounds is incineration. This process typically involves dissolving or mixing the chemical with a suitable combustible solvent before incineration.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can often be disposed of as regular trash, but ensure the label is fully defaced. Consult with your institution's EHS office for specific guidance on container disposal.
-
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Iodo-1,2,3-trimethoxybenzene, a compound that requires careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Can cause redness, itching, and inflammation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.
-
Skin Sensitization: Repeated exposure may cause an allergic skin reaction.[1]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[2] | To prevent inhalation of airborne powder.[3] An N95 respirator filters at least 95% of airborne particles but does not protect against chemical vapors.[3][4] |
| Hand Protection | Nitrile or Butyl rubber gloves.[5] Double gloving is recommended. | To protect skin from irritation and potential sensitization. Breakthrough time for this specific chemical is not readily available, so frequent glove changes are crucial.[6] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn if there is a significant risk of splashing. | To protect eyes from dust particles and potential splashes. |
| Protective Clothing | A long-sleeved lab coat. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
2. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound. All operations should be conducted within a certified chemical fume hood to minimize exposure.[7][8]
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: If handling particularly hazardous substances, establish a designated area with limited access.[9]
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them in the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling and Use:
-
Weighing the Compound: To avoid generating dust in the open lab, do not weigh the powder directly on a balance outside of a fume hood.[8] Instead, transfer the approximate amount to a tared, sealed container within the fume hood. Then, take the sealed container to the balance for an accurate measurement.
-
Performing the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[10]
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical. Use a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[10]
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]
3. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated aromatic compound, it must be treated as hazardous waste.[1][10]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10][11] Do not mix these waste streams.
-
Waste Containers: Use a designated, clearly labeled, and non-reactive container for halogenated organic waste.[10][12] The container must be kept tightly sealed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.[10][12]
-
Collection: All waste, including leftover compound, contaminated materials (e.g., gloves, weighing paper), and rinsates from cleaning glassware, must be collected in the designated halogenated waste container.[10]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. Are you using NIOSH approved N95 respirators? - Worksite Medical [worksitemed.com]
- 3. lms.learning.hhs.gov [lms.learning.hhs.gov]
- 4. N95 respirators and toxic gases or vapors - Massachusetts Nurses Association [massnurses.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 9. research.wayne.edu [research.wayne.edu]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
